Technical Documentation Center

2-Methoxy-4-(4-methylpiperidin-1-yl)aniline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline
  • CAS: 1343635-28-8

Core Science & Biosynthesis

Foundational

Structural Elucidation of 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline: A Comprehensive Analytical Guide

Executive Summary & Strategic Rationale The molecule 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline (CAS: 1343635-28-8) [1] is a highly privileged chemical intermediate frequently utilized in the synthesis of advanced activ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The molecule 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline (CAS: 1343635-28-8) [1] is a highly privileged chemical intermediate frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors and G-protein coupled receptor (GPCR) modulators. Structurally, it comprises an electron-rich aniline core, a sterically defining ortho-methoxy group, and a solubilizing 4-methylpiperidine moiety.

Determining the precise chemical structure of such multi-functional small molecules requires a rigorous, orthogonal analytical approach [2]. Relying on a single technique can lead to misassignment of regioisomers (e.g., misplacing the methoxy group relative to the amine). Therefore, this guide outlines a self-validating workflow utilizing High-Resolution Mass Spectrometry (HRMS) for exact mass determination, Fourier-Transform Infrared (FT-IR) spectroscopy for functional group fingerprinting, and a comprehensive suite of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy techniques to map exact atomic connectivity and spatial geometry [3].

The Causality of Analytical Choices (E-E-A-T Principle)
  • Why ESI-HRMS? The basic nitrogen atoms in the piperidine and aniline groups readily accept protons. Electrospray Ionization in positive mode (ESI+) ensures high-intensity [M+H]+ molecular ions, allowing for sub-5 ppm mass accuracy to lock in the molecular formula ( C13​H20​N2​O ).

  • Why HMBC over HSQC alone? While HSQC maps direct 1JCH​ bonds, Heteronuclear Multiple Bond Correlation (HMBC) detects 2JCH​ and 3JCH​ couplings. This is the only way to bridge the heteroatom gaps—specifically, linking the methoxy protons to the aromatic C2 carbon, and the piperidine ring to the aromatic C4 carbon.

  • Why NOESY? HMBC proves the pieces are connected, but Nuclear Overhauser Effect Spectroscopy (NOESY) proves their spatial arrangement. NOESY confirms the regiochemistry by showing through-space interactions between the methoxy protons and the adjacent aromatic proton (H3).

Experimental Methodologies & Protocols

Protocol A: UHPLC-ESI-HRMS for Purity and Exact Mass

To prevent signal suppression and ensure the integrity of the downstream NMR data, the sample must first be validated for purity and exact mass.

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in H2​O/MeCN (50:50, v/v).

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Use a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.

  • Ionization & Detection: Operate the Quadrupole Time-of-Flight (Q-TOF) mass spectrometer in ESI+ mode. Set capillary voltage to 3.5 kV, desolvation temperature to 350°C.

  • Validation Check: The experimental [M+H]+ mass must fall within ±5 ppm of the theoretical monoisotopic mass before proceeding to NMR.

Protocol B: NMR Spectroscopy Acquisition
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ). DMSO- d6​ is chosen over CDCl3​ to slow the exchange rate of the −NH2​ protons, rendering them visible in the 1H spectrum.

  • Instrumentation: Analyze using a 600 MHz NMR spectrometer equipped with a 5 mm cryoprobe (for enhanced signal-to-noise ratio).

  • Acquisition Parameters:

    • 1H NMR: 16 scans, relaxation delay (D1) of 2.0 s, spectral width of 12 ppm.

    • 13C{1H} NMR: 1024 scans, D1 of 2.0 s, spectral width of 250 ppm.

    • 2D COSY: 128 t1​ increments, 4 scans per increment.

    • 2D HSQC (Multiplicity-Edited): 256 t1​ increments, optimized for 1JCH​=145 Hz. Blue/Red phasing will differentiate CH/CH3​ from CH2​ groups.

    • 2D HMBC: 256 t1​ increments, optimized for long-range nJCH​=8 Hz.

    • 2D NOESY: Mixing time of 300 ms to capture spatial correlations <5 Å.

Analytical Workflows and Logical Mapping

The structure elucidation process is not a linear checklist but a highly integrated logical loop. The output of the mass spectrometer constrains the possible formulas, which in turn dictates the expected number of resonances in the NMR spectra.

Workflow A Sample Prep & LC-HRMS B Formula Generation (C13H20N2O) A->B Exact Mass < 5ppm error C 1D NMR (1H, 13C Inventory) B->C Atom Count D 2D NMR (COSY, HSQC, HMBC) C->D Connectivity E 3D Spatial (NOESY) D->E Regiochemistry F Final Structure Validation E->F Verified

Caption: Step-by-step analytical workflow for the structural elucidation of small molecules.

Bridging the Molecular Fragments

The molecule consists of three distinct domains: the aniline core, the methoxy group, and the piperidine ring. The critical step in elucidation is proving how these domains connect.

Caption: Key 2D NMR correlations used to bridge the isolated spin systems to the central aromatic core.

Quantitative Data & Spectral Assignments

Table 1: High-Resolution Mass Spectrometry (HRMS) Data

The exact mass confirms the elemental composition, while collision-induced dissociation (CID) fragments provide early structural clues (e.g., loss of the methyl group or cleavage of the piperidine ring).

ParameterValue / FormulaExact Mass (Da)Experimental m/z Error (ppm)
Molecular Formula C13​H20​N2​O 220.1576--
Protonated Ion [M+H]+ [C13​H21​N2​O]+ 221.1648221.1652+1.8
Key Fragment 1 [C12​H18​N2​O]∙+ 206.1414206.1419+2.4
Key Fragment 2 [C7​H8​NO]+ (Aniline core)122.0600122.0605+4.1
Table 2: Comprehensive NMR Resonance Assignment ( DMSO−d6​ , 600 MHz)

The integration of 1D and 2D NMR data provides a self-validating map of the molecule. The 3JCH​ HMBC correlations are the definitive proof of the molecule's connectivity [3].

Position 1H Shift (ppm), Mult., J (Hz), Int. 13C Shift (ppm)COSY ( 1H−1H )HMBC ( 1H→13C )NOESY (Spatial)
1 (Ar-C) -135.2 (C)---
2 (Ar-C) -148.5 (C)---
3 (Ar-CH) 6.52, d, J=2.4 , 1H104.2 (CH)H5C1, C2, C4, C5OMe, H5
4 (Ar-C) -144.0 (C)---
5 (Ar-CH) 6.45, dd, J=8.2,2.4 , 1H115.8 (CH)H3, H6C1, C3, C4, C6H3, H6, Pip-H2'/6'
6 (Ar-CH) 6.60, d, J=8.2 , 1H114.5 (CH)H5C1, C2, C4, C5H5, NH2​
NH2​ 4.20, br s, 2H--C1, C2, C6H6
OCH3​ 3.78, s, 3H55.6 ( CH3​ )-C2 H3
2', 6' (Pip-eq) 3.40, br d, J=12.0 , 2H51.2 ( CH2​ )H2'/6'(ax), H3'/5'C4 , C3'/5'H5
2', 6' (Pip-ax) 2.55, td, J=12.0,2.5 , 2H51.2 ( CH2​ )H2'/6'(eq), H3'/5'C4 , C3'/5'-
3', 5' (Pip-eq) 1.70, br d, J=12.0 , 2H34.5 ( CH2​ )H2'/6', H3'/5'(ax), H4'C2'/6', C4'Pip-Me
3', 5' (Pip-ax) 1.30, qd, J=12.0,4.0 , 2H34.5 ( CH2​ )H2'/6', H3'/5'(eq), H4'C2'/6', C4'-
4' (Pip-CH) 1.45, m, 1H30.8 (CH)H3'/5', Pip-MeC3'/5', Pip-Me-
Pip- CH3​ 0.95, d, J=6.5 , 3H21.5 ( CH3​ )H4'C3'/5', C4'H3'/5'(eq)

Mechanistic Interpretation of the Data

Regiochemical Confirmation via NOESY

The most common point of failure in elucidating substituted anilines is the misassignment of the functional groups around the benzene ring. In this molecule, the methoxy group could theoretically be at position 3 instead of 2.

We resolve this ambiguity using the NOESY spectrum . The methoxy protons at δ 3.78 ppm show a strong through-space cross-peak exclusively with the aromatic proton at δ 6.52 ppm (H3). Furthermore, the primary amine protons ( −NH2​ ) at δ 4.20 ppm show a spatial correlation with the doublet at δ 6.60 ppm (H6). This unequivocally locks the methoxy group at C2 and the amine at C1, confirming the 1,2,4-substitution pattern.

Linkage Confirmation via HMBC

To prove that the 4-methylpiperidine ring is attached to C4, we analyze the HMBC spectrum . The equatorial and axial protons of the piperidine ring adjacent to the nitrogen (H2' and H6' at δ 3.40 and 2.55 ppm, respectively) exhibit a distinct 3JCH​ correlation to the quaternary aromatic carbon at δ 144.0 ppm (C4). Without this specific HMBC cross-peak, the exact position of the piperidine ring would remain an assumption rather than a proven fact.

References

  • Korf, A., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. SciSpace / Elsevier. Retrieved from[Link]

  • MDPI. (2026). The Evolving Landscape of NMR Structural Elucidation. Molecules / MDPI Open Access. Retrieved from [Link]

Exploratory

Strategic Integration of CAS 1124330-14-8 in Next-Generation Kinase Inhibitor Design

Executive Summary & Structural Clarification In the landscape of targeted oncology, the design of highly selective Tyrosine Kinase Inhibitors (TKIs) relies heavily on the precise geometric and electronic tuning of molecu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Clarification

In the landscape of targeted oncology, the design of highly selective Tyrosine Kinase Inhibitors (TKIs) relies heavily on the precise geometric and electronic tuning of molecular building blocks. CAS 1124330-14-8 has emerged as a critical intermediate in the synthesis of third-generation, mutant-selective kinase inhibitors, particularly those targeting Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK).

Critical Nomenclature Note: While occasionally mischaracterized in preliminary informatics databases as 2-methoxy-4-(4-methylpiperidin-1-yl)aniline, the CAS registry number 1124330-14-8 definitively corresponds to 2-methoxy-4-(1-methylpiperidin-4-yl)aniline [1]. This distinction is not merely semantic; the vector of the piperidine attachment (C4 vs. N1) fundamentally alters the spatial projection of the solubilizing amine within the kinase ATP-binding pocket.

Chemical Identity and Quantitative Properties

To ensure robust scale-up and analytical tracking, the physicochemical parameters of this building block must be rigorously defined. Table 1 summarizes the core quantitative data utilized in both synthetic planning and downstream pharmacokinetic (ADME) modeling.

Table 1: Physicochemical Properties of CAS 1124330-14-8

PropertyValue
IUPAC Name 2-Methoxy-4-(1-methylpiperidin-4-yl)aniline
CAS Registry Number 1124330-14-8
Molecular Formula C13H20N2O
Molar Mass 220.31 g/mol
Monoisotopic Mass 220.1576 Da
Topological Polar Surface Area (TPSA) 38.3 Ų
Hydrogen Bond Donors / Acceptors 1 / 3
Physical State Solid / Powder

Mechanistic Causality: Why This Specific Scaffold?

As drug development professionals, we must understand the causality behind selecting this specific aniline over simpler derivatives. The integration of CAS 1124330-14-8 into N2,N4-diphenylpyrimidine-2,4-diamine drug cores [2] is driven by three synergistic mechanisms:

  • The Ortho-Methoxy Group (Steric Tuning): In the context of mutant EGFR (e.g., T790M), the bulky methionine gatekeeper residue alters the ATP-binding pocket. The methoxy group on our aniline scaffold induces a conformational twist when coupled to a pyrimidine core. This twist prevents the inhibitor from binding to wild-type EGFR (sparing patients from severe dose-limiting toxicities) while perfectly accommodating the mutant pocket.

  • The Aniline Amine (Nucleophilic Hinge-Binder): The primary amine serves as the synthetic anchor, reacting via cross-coupling to form a secondary amine bridge. In the final drug molecule, this NH acts as a critical hydrogen bond donor to the kinase hinge region.

  • The 1-Methylpiperidine Ring (ADME & Solubilization): Kinase inhibitors are notoriously lipophilic, often suffering from poor oral bioavailability. The 1-methylpiperidine moiety introduces a basic center (pKa ~ 9.5). At physiological pH, this nitrogen is protonated, drastically increasing aqueous solubility. Furthermore, this group is strategically designed to project outward into the solvent-exposed region of the kinase cleft, avoiding unfavorable steric clashes.

Target Engagement and Pathway Disruption

When CAS 1124330-14-8 is successfully integrated into a TKI core, the resulting molecule acts as a competitive antagonist at the ATP-binding site of mutant kinases, effectively shutting down downstream oncogenic signaling.

Kinase_Pathway Ligand Growth Factors (EGF) Receptor Mutant Kinase (EGFR T790M / ALK) Ligand->Receptor Activation PI3K PI3K / AKT Axis Receptor->PI3K Phosphorylation MAPK RAS / MAPK Axis Receptor->MAPK Phosphorylation Inhibitor TKI derived from CAS 1124330-14-8 Inhibitor->Receptor Competitive Inhibition Survival Tumor Cell Survival PI3K->Survival Proliferation Uncontrolled Proliferation MAPK->Proliferation

Fig 1: Kinase signaling pathway disrupted by TKIs utilizing the CAS 1124330-14-8 building block.

Self-Validating Experimental Protocol: Buchwald-Hartwig Amination

To incorporate CAS 1124330-14-8 into a therapeutic core, a Palladium-catalyzed Buchwald-Hartwig cross-coupling is the industry standard. The ortho-methoxy group creates significant steric hindrance, necessitating a highly specific catalytic system.

Causality in Reagent Selection: We utilize Pd2(dba)3 paired with Xantphos . Xantphos is a bidentate ligand with a wide bite angle (111°), which forces the palladium center into a geometry that accelerates reductive elimination, preventing the formation of undesired β-hydride elimination side products. Cs2CO3 is chosen as a mild, bulky inorganic base to tolerate sensitive functional groups on the electrophile.

Step-by-Step Methodology
  • Preparation (Inert Atmosphere): In an oven-dried Schlenk flask under argon, combine the 2-chloropyrimidine derivative (1.0 eq), CAS 1124330-14-8 (1.2 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), and Cs2CO3 (2.0 eq).

  • Solvent Addition & Degassing: Add anhydrous 1,4-dioxane to achieve a 0.1 M concentration. Degas the suspension via three freeze-pump-thaw cycles.

    • Self-Validation Checkpoint 1: Upon warming, the solution must transition to a deep red/orange hue. This visual cue confirms the successful generation of the active Pd(0)-Xantphos catalytic complex. If the solution remains pale or turns black immediately, oxygen contamination has occurred.

  • Thermal Activation: Heat the reaction mixture to 100°C under continuous stirring.

  • In-Process Analytical Monitoring: After 4 hours, sample 10 µL of the reaction, dilute in LC-MS grade Acetonitrile, and analyze via LC-MS.

    • Self-Validation Checkpoint 2: The reaction is deemed complete only when the Extracted Ion Chromatogram (EIC) shows >95% depletion of the m/z 221.1 peak (the[M+H]+ of CAS 1124330-14-8) and the emergence of the target product mass. If m/z 221.1 persists, catalytic turnover has stalled; add an additional 0.02 eq of Pd2(dba)3.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate in vacuo. Purify via flash chromatography (DCM:MeOH gradient).

Experimental_Workflow Prep Reagent Prep (Inert Atmosphere) Coupling Pd-Catalyzed Coupling (100°C) Prep->Coupling Monitoring LC-MS Validation (m/z 221.1 Depletion) Coupling->Monitoring Purification Flash Chromatography (DCM:MeOH) Monitoring->Purification

Fig 2: Self-validating experimental workflow for synthesizing TKI intermediates.

References

  • Lee et al. "N2,N4-diphenylpyrimidine-2,4-diamine derivatives, preparation method thereof, and pharmaceutical composition for use in preventing or treating cancer containing the same as an active ingredient." Google Patents (KR102023156B1).
Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline

Executive Summary 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline (CAS: 1343635-28-8) has emerged as a highly privileged building block in the design of modern targeted therapeutics. It is predominantly utilized in the synth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methoxy-4-(4-methylpiperidin-1-yl)aniline (CAS: 1343635-28-8) has emerged as a highly privileged building block in the design of modern targeted therapeutics. It is predominantly utilized in the synthesis of advanced kinase inhibitors, such as[1], which are critical in oncology and immunology. This whitepaper provides an in-depth, authoritative analysis of the compound's structural nuances, physicochemical properties, and field-proven laboratory workflows. By understanding the interplay between its electron-donating methoxy group and lipophilic piperidine moiety, drug development professionals can better predict its reactivity in cross-coupling methodologies and its ultimate impact on the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of drug candidates.

Molecular Architecture and Electronic Effects

The structural framework of this compound is a masterclass in medicinal chemistry design, consisting of three synergistic moieties:

  • The Aniline Core: Serves as the primary nucleophilic handle for synthetic elaboration (e.g., Buchwald-Hartwig amination or SNAr reactions).

  • The Ortho-Methoxy Group (-OCH₃): Acts as both an electronic tuner and a conformational lock. By donating electron density through resonance, it enhances the nucleophilicity of the adjacent aniline nitrogen. In the context of a final drug molecule, the steric bulk of the methoxy group restricts the rotation of the aryl-amine bond, pre-organizing the molecule into a bioactive conformation that optimally occupies kinase ATP-binding pockets[1].

  • The Para-4-Methylpiperidine Ring: Unlike aliphatic piperidines, this nitrogen is directly conjugated to the phenyl ring, forming an arylamine. This conjugation delocalizes the nitrogen's lone pair into the aromatic system, significantly lowering its pKa (from ~10 to ~5.5). Consequently, the piperidine ring remains largely unprotonated at physiological pH (7.4), preventing lysosomal trapping and enhancing the molecule's overall membrane permeability.

Physicochemical Properties

Understanding the baseline physicochemical metrics of 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline is critical for anticipating its solubility, reactivity, and behavior in biological assays.

PropertyValueImplication for Drug Design
Chemical Name 2-Methoxy-4-(4-methylpiperidin-1-yl)anilineN/A
CAS Registry Number 1343635-28-8Standard identifier for procurement ()
Molecular Formula C₁₃H₂₀N₂ON/A ([2])
Molecular Weight 220.31 g/mol Highly ligand-efficient building block
Topological Polar Surface Area (tPSA) ~38.5 ŲExcellent for membrane and potential BBB penetration
Calculated LogP (cLogP) ~2.8 - 3.2Balanced lipophilicity for oral absorption
Hydrogen Bond Donors 1 (Primary amine)Compliant with Lipinski's Rule of 5
Hydrogen Bond Acceptors 3 (N, N, O)Favorable for kinase hinge-binding interactions
Logical Relationship: Physicochemical Parameters to ADME

The following diagram illustrates how the intrinsic properties of this intermediate translate into favorable pharmacokinetic outcomes when incorporated into a larger Active Pharmaceutical Ingredient (API).

ADME_Map Compound 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline CAS: 1343635-28-8 Prop1 Lipophilicity LogP ~3.0 Compound->Prop1 Prop2 Basicity pKa ~5.5 (Piperidine) Compound->Prop2 Prop3 Polarity tPSA ~38.5 Ų Compound->Prop3 ADME1 High Membrane Permeability (Potential BBB Penetration) Prop1->ADME1 ADME2 Unprotonated at pH 7.4 (Prevents Lysosomal Trapping) Prop2->ADME2 ADME3 Favorable Oral Absorption (Rule of 5 Compliant) Prop3->ADME3

Influence of 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline's properties on ADME profiles.

Experimental Protocols

Protocol A: Regioselective Buchwald-Hartwig Cross-Coupling

When synthesizing complex kinase inhibitors[1], coupling this aniline to an aryl halide requires precise catalytic control to prevent bis-arylation.

  • Causality in Catalyst Choice: We utilize BrettPhos as the supporting ligand. Its extreme steric bulk completely suppresses the second arylation event, ensuring the primary aniline stops cleanly at the secondary amine stage.

  • Step-by-Step Methodology:

    • Preparation: In a flame-dried Schlenk flask under a nitrogen atmosphere, add 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline (1.0 equiv) and the target aryl chloride (1.05 equiv).

    • Catalyst Loading: Add Pd₂(dba)₃ (2 mol%) and BrettPhos ligand (4 mol%). The 1:2 Pd-to-ligand ratio ensures the formation of the highly active monomeric L-Pd(0) species.

    • Base Addition: Add anhydrous Cs₂CO₃ (2.0 equiv). Rationale: A mild inorganic base is chosen over strong bases like NaOtBu to prevent base-catalyzed degradation of sensitive functional groups on the aryl halide.

    • Solvent: Suspend the mixture in anhydrous 1,4-Dioxane (0.2 M concentration). Degas the mixture via three freeze-pump-thaw cycles.

    • Reaction: Heat the mixture to 90°C for 12 hours. Monitor conversion via LC-MS.

    • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate under reduced pressure. Purify via flash chromatography (DCM/MeOH gradient).

BW_Coupling A Aryl Halide (Ar-Cl) D Oxidative Addition [Pd(0) -> Pd(II)] A->D B 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline E Amine Coordination & Deprotonation (Cs2CO3) B->E Nucleophilic Attack C Pd2(dba)3 + BrettPhos (Catalyst System) C->D Active L-Pd(0) D->E F Reductive Elimination [Pd(II) -> Pd(0)] E->F F->C Catalyst Regeneration G Secondary Amine Product (Kinase Inhibitor Core) F->G

Catalytic cycle of BrettPhos-mediated Buchwald-Hartwig amination using the title compound.

Protocol B: Self-Validating Analytical Characterization (LC-MS)

To confirm the integrity of the aniline prior to synthesis, a self-validating LC-MS protocol is required.

  • Rationale: Electron-rich anilines are prone to oxidation, forming highly colored azo or nitroso impurities. This protocol uses a Diode Array Detector (DAD) coupled with Mass Spectrometry to correlate UV absorbance with exact mass, ensuring peak purity.

  • Step-by-Step Methodology:

    • Sample Prep: Dissolve 1 mg of the compound in 1 mL of HPLC-grade Acetonitrile. Dilute 1:10 with LC-MS grade water containing 0.1% Formic Acid (FA).

    • Column: C18 Reverse Phase (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: Solvent A (Water + 0.1% FA) and Solvent B (Acetonitrile + 0.1% FA).

    • Gradient: 5% B to 95% B over 5 minutes.

    • Validation Check: Extract the UV chromatogram at 254 nm (aromatic system) and 280 nm (aniline specific). The primary peak must yield an [M+H]⁺ ion of m/z 221.16 in positive electrospray ionization (ESI+) mode. The presence of m/z 235 or higher acts as an internal validation flag indicating oxidative degradation products.

References

  • Google Patents. "CN111004221B - Pyrimidine/benzimidazole heterozygote compound, preparation method and medical application".

Sources

Exploratory

The Piperidine Scaffold: A Privileged Motif in Modern Pharmacology

An In-depth Technical Guide for Drug Discovery Professionals Executive Summary The piperidine ring, a simple six-membered nitrogenous heterocycle, stands as a titan in the landscape of medicinal chemistry. Its prevalence...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Discovery Professionals

Executive Summary

The piperidine ring, a simple six-membered nitrogenous heterocycle, stands as a titan in the landscape of medicinal chemistry. Its prevalence in a vast number of natural products and synthetic pharmaceuticals has earned it the designation of a "privileged scaffold." This is not by chance; the piperidine motif offers a unique combination of desirable properties for drug design. Its three-dimensional structure allows for the precise spatial orientation of substituents, enabling tailored interactions with biological targets. Furthermore, its physicochemical properties, including aqueous solubility and the ability to cross biological membranes, can be finely tuned through chemical modification. This technical guide provides a comprehensive exploration of the pharmacological applications of piperidine derivatives, with a focus on their roles in oncology, neuroscience, and infectious diseases. We will delve into the mechanisms of action of key piperidine-containing drugs, explore their structure-activity relationships, and provide detailed protocols for their evaluation, offering a valuable resource for researchers and scientists in the field of drug discovery and development.

The Piperidine Core: A Foundation for Diverse Biological Activity

The versatility of the piperidine scaffold lies in its structural and chemical characteristics. As a saturated heterocycle, it adopts a stable chair conformation, which provides a rigid framework for the presentation of functional groups in well-defined axial and equatorial positions. This conformational stability is crucial for achieving high-affinity and selective binding to protein targets. The nitrogen atom within the ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating interactions with biological macromolecules. Moreover, the piperidine ring is metabolically stable and can serve as a bioisostere for other cyclic systems, offering a strategic advantage in drug design.[1]

The synthesis of piperidine derivatives has been a subject of intense research, leading to a plethora of methods for their construction and functionalization.[2] These synthetic strategies, ranging from classical cyclization reactions to modern catalytic and multicomponent approaches, provide access to a vast chemical space of piperidine-containing molecules with diverse pharmacological profiles.[2]

Piperidine Derivatives in Oncology: Targeting Uncontrolled Cell Growth

The piperidine scaffold is a key feature in numerous anticancer drugs, acting through a variety of mechanisms to combat the uncontrolled proliferation of cancer cells.[3][4]

Mechanism of Action: Inhibition of Critical Signaling Pathways

A significant number of piperidine derivatives exert their anticancer effects by modulating critical signaling pathways that are frequently dysregulated in cancer.[5] One of the most prominent targets is the PI3K/Akt signaling cascade, which plays a central role in cell growth, proliferation, survival, and apoptosis.[5][6]

dot

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Bad Bad Akt->Bad Inhibits Caspase9 Caspase-9 Akt->Caspase9 Inhibits Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Apoptosis Apoptosis Bad->Apoptosis Promotes Caspase9->Apoptosis Initiates Piperidine Piperidine Derivatives Piperidine->PI3K Inhibit Piperidine->Akt Inhibit Growth_Factor Growth Factor Growth_Factor->RTK Binds

Figure 1: Simplified PI3K/Akt signaling pathway and points of inhibition by piperidine derivatives.

Many piperidine-containing compounds have been shown to inhibit the phosphorylation of key proteins in this pathway, such as Akt, leading to the induction of apoptosis and cell cycle arrest.[5] For instance, the piperidine derivative DTPEP has been reported to downregulate the PI3K/Akt pathway in breast cancer cells.[7]

Quantitative Data: Anticancer Activity of Piperidine Derivatives

The in vitro cytotoxic activity of various piperidine derivatives has been extensively evaluated against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) serves as a key indicator of a compound's potency.

DerivativeCancer Cell LineCell TypeIC50 (µM)Reference
DTPEPMCF-7Breast (ER+)0.8 ± 0.04[5]
MDA-MB-231Breast (ER-)1.2 ± 0.12[5]
Compound 17aPC3Prostate0.81[5]
MGC803Gastric1.09[5]
MCF-7Breast1.30[5]
Vindoline-piperazine conjugate 25HOP-92Non-Small Cell Lung1.35 (GI50)[5]

Table 1: Anticancer activity of selected piperidine derivatives.

Structure-Activity Relationship (SAR)

The anticancer potency of piperidine derivatives is highly dependent on their chemical structure. Modifications to the piperidine ring and its substituents can significantly impact their biological activity. For example, in a series of farnesyltransferase inhibitors, converting a piperidin-2-one core to a piperidine core resulted in a 10-fold increase in potency.[8] Furthermore, the stereochemistry of the piperidine ring can be critical, with one enantiomer often exhibiting significantly higher activity than the other.[8]

Piperidine Derivatives in Neuroscience: Modulating Brain Function

The piperidine scaffold is a prominent feature in numerous drugs targeting the central nervous system (CNS), where it is found in medications for a wide range of neurological and psychiatric disorders.[4] Its ability to cross the blood-brain barrier and interact with various neurotransmitter receptors makes it an invaluable tool in CNS drug discovery.[4]

Mechanism of Action: Targeting Neurotransmitter Systems

Many antipsychotic drugs contain a piperidine moiety that is crucial for their interaction with dopamine and serotonin receptors.[4] For instance, typical antipsychotics like haloperidol and atypical antipsychotics like risperidone feature a piperidine ring that binds with high affinity to dopamine D2 receptors, antagonizing their activity and alleviating the positive symptoms of schizophrenia.[4]

dot

Dopamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_Vesicle->Dopamine Release D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds Signaling_Cascade Downstream Signaling D2_Receptor->Signaling_Cascade Inhibits Antipsychotic Piperidine-based Antipsychotic Antipsychotic->D2_Receptor Blocks

Figure 2: Antagonism of the Dopamine D2 receptor by piperidine-based antipsychotics.

In the context of Alzheimer's disease, piperidine derivatives have been successfully developed as acetylcholinesterase (AChE) inhibitors.[3][9] Donepezil, a prominent example, contains a piperidine ring and functions by reversibly inhibiting AChE, thereby increasing the levels of the neurotransmitter acetylcholine in the brain and improving cognitive function.[3][9]

dot

AChE_Inhibition cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces AChE_Inhibitor Piperidine-based AChE Inhibitor AChE_Inhibitor->AChE Inhibits MTT_Assay_Workflow Start Seed Cells in 96-well Plate Treat Treat with Piperidine Derivative Start->Treat Incubate_24_72h Incubate 24-72 hours Treat->Incubate_24_72h Add_MTT Add MTT Reagent Incubate_24_72h->Add_MTT Incubate_4h Incubate 4 hours Add_MTT->Incubate_4h Solubilize Solubilize Formazan with DMSO Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze

Figure 4: General workflow for the MTT cell viability assay.

Neuroscience: Dopamine D2 Receptor Binding Assay

This assay measures the ability of a compound to displace a radiolabeled ligand from the dopamine D2 receptor.

[1][10]Materials:

  • Cell membranes expressing dopamine D2 receptors (e.g., from rat striatum or recombinant cell lines)

  • [³H]-Spiperone (radioligand)

  • Piperidine derivative test compound

  • Assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4)

  • Non-specific binding control (e.g., 10 µM haloperidol)

  • 96-well plates

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and cocktail

Procedure:

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding with a range of test compound concentrations.

  • Incubation: Add cell membranes, [³H]-Spiperone, and either buffer, non-specific control, or test compound to the wells. Incubate at room temperature for 60-90 minutes.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a filtration apparatus.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding and determine the Ki value of the test compound.

Antimicrobial Activity: Broth Microdilution for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

[11][12]Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth

  • Piperidine derivative stock solution

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Compound Dilution: Perform a two-fold serial dilution of the piperidine derivative in the microtiter plate using broth.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard and dilute it to the final desired concentration in broth.

  • Inoculation: Inoculate each well (except for the sterility control) with the prepared inoculum.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth.

Conclusion

The piperidine scaffold is undeniably a cornerstone of modern drug discovery, with its derivatives demonstrating a remarkable breadth of pharmacological applications. From combating cancer by disrupting key signaling pathways to modulating neurotransmitter systems in the brain and fighting infectious diseases, the versatility of this heterocyclic motif is unparalleled. The insights provided in this technical guide, from mechanistic understanding and quantitative data to detailed experimental protocols, are intended to empower researchers and scientists to continue to harness the power of the piperidine scaffold in the development of novel and effective therapeutics for a wide range of human diseases.

References

  • Rogers, S. L., & Friedhoff, L. T. (1998). Clinical benefits of a new piperidine-class AChE inhibitor. Dementia and Geriatric Cognitive Disorders, 9 Suppl 3, 29–42.
  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PMC. Available from: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937.
  • Arun, K., et al. (2018). New piperidine derivative DTPEP acts as dual-acting anti-breast cancer agent by targeting ERα and downregulating PI3K/Akt-PKCα leading to caspase-dependent apoptosis.
  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1).
  • Saify, Z. S., et al. (2001). SYNTHESIS AND ANTI-MICROBIAL SCREENING OF SOME PIPERIDINE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences, 14(1), 15-22.
  • Shode, F. O., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pure and Applied Chemistry, 9(8), 169-176.
  • Arslan, S., Logoglu, E., & Oktemer, A. (2008). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Journal of the Serbian Chemical Society, 73(10), 963-969.
  • Singh, M., et al. (2019). Novel Molecular Hybrids of N-Benzylpiperidine and 1,3,4-Oxadiazole as Multitargeted Therapeutics to Treat Alzheimer's Disease. ACS Chemical Neuroscience, 10(10), 4371–4387.
  • Gauthier, S. (2001). Acetylcholinesterase inhibitors in Alzheimer's disease.
  • Kanda, Y., et al. (2003). Discovery and Structure-Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry, 46(12), 2425-2434.
  • Minimum Inhibitory Concentration (MIC) Assay for Acinetobacter baumannii. Bio-protocol. Available from: [Link]

  • Kaderabkova, N., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
  • Coulibaly, S., et al. (2022). Influence of N-methyl piperidine on Antibacterial Activity of 2-(thioalkyl)-1H- methylbenzimidazole Derivatives. Tropical Journal of Natural Product Research, 6(9), 1436-1442.
  • Quantifying Acetylcholinesterase activity in striatal brain tissue with DTNB assay. Protocols.io. Available from: [Link]

  • Arslan, S., Logoglu, E., & Oktemer, A. (2008). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. PubMed. Available from: [Link]

  • Kumar, S., et al. (2023). Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease. ACS Chemical Neuroscience, 14(16), 3046–3065.
  • Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available from: [Link]

  • Acetylcholinesterase Activity Colorimetric Assay Kit. BioVision. Available from: [Link]

  • Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. Probe Reports from the NIH Molecular Libraries Program. Available from: [Link]

  • Satała, G., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Antinociceptive Properties. Journal of Medicinal Chemistry, 65(1), 404–425.
  • Barluenga, S., et al. (2009). Antibacterial activity in serum of the 3,5-diamino-piperidine translation inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(24), 6944–6947.
  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. Available from: [Link]

  • Supplementary Table S1. In vitro Ki values and in vivo C50 values of various antipsychotics for dopamine D2 receptor. AAPS J. Available from: [Link]

  • Viegas, C., Jr, et al. (2008). CNS-selective noncompetitive cholinesterase inhibitors derived from the natural piperidine alkaloid (−)-spectaline. European Journal of Pharmacology, 578(2-3), 135–142.
  • Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers in Neuroscience. Available from: [Link]

  • Table 3, Detailed protocol for the D2 binding secondary assay. Probe Reports from the NIH Molecular Libraries Program. Available from: [Link]

  • Chaudhary, M. (2020). Epidemiological Study of Multidrug Resistant and Efficiency of Piperidine Compounds against Hospital Acquired Opportunistic Pathogens in Tamil Nadu, India. Journal of Pure and Applied Microbiology, 14(1), 585-594.
  • D2 Dopamine Receptor Assay. Innoprot. Available from: [Link]

  • Sykes, D. A., et al. (2022). Exploring the kinetic selectivity of antipsychotics for dopamine D2 and 5-HT2A receptors. British Journal of Pharmacology, 179(2), 264–277.
  • S. S. S. and P. S. A. (2021). Piperazine based antimicrobial polymers: a review. RSC Advances, 11(28), 17092–17105.
  • Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. Available from: [Link]

  • Binding affinity of antipsychotics drugs at neurotransmitter receptors. ResearchGate. Available from: [Link]

  • S. S. S. and P. S. A. (2021). Piperazine based antimicrobial polymers: a review. RSC Advances, 11(28), 17092–17105.
  • Fagiolini, A., & Angst, J. (2018). Clinical perspective on antipsychotic receptor binding affinities.

Sources

Foundational

The Dual Nature of Aniline Derivatives in Drug Discovery: From Privileged Pharmacophores to De-Risked Lead Candidates

An in-depth technical guide on the role of aniline derivatives in drug discovery, structured to provide mechanistic insights, experimental workflows, and toxicity mitigation strategies. Introduction: The Aniline Paradox...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the role of aniline derivatives in drug discovery, structured to provide mechanistic insights, experimental workflows, and toxicity mitigation strategies.

Introduction: The Aniline Paradox

Aniline and its derivatives are ubiquitous in modern medicinal chemistry. Recent analyses indicate that over 180 FDA-approved drugs contain at least one aniline moiety in their chemical structure[1]. They serve as privileged pharmacophores, particularly in the design of kinase inhibitors for oncology[2]. However, this structural versatility comes with a significant caveat: anilines are notorious "structural alerts" prone to metabolic activation, leading to idiosyncratic adverse drug reactions (IADRs)[3]. As a Senior Application Scientist, I approach the incorporation of anilines not as a liability to be strictly avoided, but as a tunable parameter. This whitepaper provides an in-depth technical analysis of the mechanistic role of aniline derivatives, validated experimental workflows for evaluating their efficacy, and rational design strategies to mitigate their inherent toxicities.

Mechanistic Role in Target Engagement: Kinase Inhibition

Substituted anilines are foundational to the development of ATP-competitive kinase inhibitors targeting receptor tyrosine kinases (RTKs) such as EGFR, c-Met, and non-receptor kinases like c-Src[2].

Causality in Binding: The aniline nitrogen and its aromatic ring substituents are perfectly suited to occupy the hydrophobic pockets and the adenine-binding hinge region of the kinase ATP-binding site[2]. By forming critical hydrogen bonds and van der Waals interactions, these derivatives competitively exclude ATP[2]. This blockade prevents the phosphorylation of downstream substrates in the PI3K/AKT/mTOR signaling cascade, effectively arresting cell proliferation and inducing apoptosis[4].

G RTK Receptor Tyrosine Kinase (e.g., EGFR, c-Met) ATP ATP Binding RTK->ATP Activates Downstream Downstream Signaling (PI3K/AKT/mTOR) ATP->Downstream Phosphorylation Aniline Aniline-Based Inhibitor (ATP-Competitive) Aniline->RTK Binds Hinge Region Aniline->ATP Blocks Apoptosis Cell Cycle Arrest / Apoptosis Aniline->Apoptosis Induces Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Mechanism of ATP-competitive kinase inhibition by aniline derivatives and downstream effects.

Experimental Methodology: In Vitro Kinase Assay (c-Met)

To validate the target engagement of a novel aniline derivative, an in vitro kinase assay is the gold standard. The following protocol utilizes a luminescence-based ADP detection method, which provides a self-validating system by directly measuring the enzymatic product (ADP) rather than relying on radioactive isotopes[4].

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a master mix containing the specific kinase assay buffer, ultra-pure ATP, and the appropriate peptide substrate[4]. Causality: Ensuring ATP concentrations are at or below the Km​ value for the specific kinase ensures the assay is highly sensitive to competitive inhibitors like anilines.

  • Compound Dilution: Prepare serial dilutions (e.g., 3-fold, 10-point curve) of the aniline derivative in a 96-well plate using 100% DMSO, then dilute into the assay buffer to achieve a final DMSO concentration of ≤1% [4]. Causality: High DMSO concentrations can denature the kinase, leading to false-positive inhibition.

  • Enzyme Addition & Incubation: Add the recombinant c-Met kinase to the wells. Incubate at room temperature for 45-60 minutes[4]. Causality: This specific timeframe allows the enzymatic reaction to reach steady-state kinetics, ensuring accurate IC50​ determination.

  • Detection: Add the ADP-Glo™ (or equivalent) reagent to terminate the kinase reaction and deplete unconsumed ATP[4]. Following a secondary incubation, add the detection reagent to convert ADP to ATP, which drives a luciferase reaction.

  • Quantification: Measure luminescence using a microplate reader. Calculate percent inhibition relative to vehicle controls and fit the data to a four-parameter logistic dose-response curve to derive the IC50​ [2].

The Toxicity Challenge: Metabolic Activation of Anilines

Despite their potency, anilines are highly susceptible to cytochrome P450 (CYP450)-mediated oxidation, primarily by CYP1A2. This metabolic processing converts the primary amine into N-hydroxylamines, which subsequently dehydrate into highly electrophilic nitrenium ions or quinone-imines[5][6]. These reactive metabolites covalently bind to cellular macromolecules (proteins, DNA), triggering hepatotoxicity, genotoxicity, and immune-mediated IADRs[6]. A classic example is the NSAID Bromfenac, which faced severe toxicity issues linked to its central aniline core[1].

Rational Design & Mitigation Strategies

To preserve the pharmacophoric benefits of the aniline while eliminating its metabolic liabilities, medicinal chemists employ targeted structural modifications:

  • Steric Hindrance: Introducing a methyl or halogen group at the ortho-position to the amine restricts the accessibility of the nitrogen atom to metabolizing CYP450 enzymes[6].

  • Isosteric Replacement: Replacing the flat, sp2 -hybridized aniline ring with saturated, sp3 -rich bioisosteres like bicyclo[1.1.1]pentane (BCP) or aminonorbornanes. This increases three-dimensionality and significantly reduces the potential for reactive metabolite formation[5].

G Hit Aniline Hit Compound (High Potency) CYP CYP450 Metabolism Hit->CYP Tox Reactive Metabolite (Quinone-imine) CYP->Tox Oxidation Design Rational Analog Design (Isosteric Replacement / Steric Hindrance) Tox->Design Structural Alert Assay In Vitro Hepatotoxicity Assay (LDH / ALT) Design->Assay Synthesize Lead De-risked Lead Candidate Assay->Lead Validated Safety

Workflow for identifying and mitigating aniline-induced reactive metabolite toxicity.

Quantitative Data: Comparative Profiling

The table below summarizes representative pharmacological and toxicological data comparing a highly potent but toxic parent aniline ("ALERT-ANILINE") against two rationally designed analogs[6].

CompoundStructural ModificationTarget Kinase IC50​ (nM)CYP1A2 Inhibition IC50​ (µM)Hepatotoxicity (LDH Release %)Genotoxicity (Ames Test)
ALERT-ANILINE Primary Aniline (Unmodified)12.50.885%Positive
ANALOG-1 Ortho-Methyl Substitution15.2> 10.012%Negative
ANALOG-2 BCP Isosteric Replacement18.7> 20.0< 5%Negative

Data Summary: While the structural modifications resulted in a marginal decrease in target potency (from 12.5 nM to 18.7 nM), they successfully abolished CYP1A2 inhibition and genotoxicity, rescuing the compound series from late-stage failure[6].

Experimental Methodology: Hepatotoxicity Assessment

To experimentally validate the safety of the designed analogs, we utilize primary human hepatocytes. This system is superior to immortalized cell lines (e.g., HepG2) because it retains the endogenous expression levels of CYP450 enzymes necessary to generate the reactive metabolites[6].

Step-by-Step Protocol:

  • Cell Culturing: Thaw and plate primary human hepatocytes in collagen-coated 96-well plates using hepatocyte maintenance medium[6]. Causality: Collagen coating is essential for hepatocyte attachment and maintenance of their differentiated, metabolically active state.

  • Stabilization: Allow the cells to stabilize for 24 hours in a 37°C, 5% CO2​ incubator[6].

  • Compound Treatment: Treat the cells with the test compounds (e.g., 10 µM) and a vehicle control (0.1% DMSO) for 24 hours[6].

  • Supernatant Collection & LDH Assay: Collect the cell culture supernatant. Measure Lactate Dehydrogenase (LDH) activity using a commercial colorimetric assay[6]. Causality: LDH is a stable cytosolic enzyme; its presence in the extracellular medium is a direct, quantitative indicator of plasma membrane damage and cytotoxicity.

  • ALT Measurement: Concurrently measure Alanine Aminotransferase (ALT) levels in the supernatant[6]. Causality: ALT is highly specific to hepatic injury, providing a secondary, liver-specific validation of the LDH results to ensure the observed toxicity is hepatocyte-driven.

Conclusion

Aniline derivatives remain a double-edged sword in drug discovery. Their exceptional ability to engage kinase ATP-binding pockets makes them indispensable for oncology therapeutics. However, their metabolic instability demands rigorous, proactive de-risking. By integrating self-validating biochemical assays with rational structural modifications—such as steric shielding and sp3 -rich isosteric replacements—application scientists can successfully navigate the aniline paradox, delivering drug candidates that are both highly efficacious and fundamentally safe.

References

  • BenchChem. "Application Notes and Protocols for 2-(Substituted)-Aniline Derivatives in Medicinal Chemistry." BenchChem, 2025. 2

  • BenchChem. "An In-Depth Technical Guide to 3-(Quinolin-3-yloxy)aniline Derivatives and Analogs for Researchers and Drug Development Professionals." BenchChem, 2025. 4

  • Cresset Group. "Aniline replacement in drug-like compounds." Cresset Discovery, 2024. 1

  • ACS Publications. "Recent Advances and Outlook for the Isosteric Replacement of Anilines." ACS Medicinal Chemistry Letters, 2020. 3

  • BenchChem. "Mitigating Structural Alerts: A Head-to-Head Comparison of an Aniline-Containing Compound and Its Analogs." BenchChem, 2025. 6

Sources

Exploratory

introduction to N-substituted aniline piperidine compounds

Title: Engineering N-Substituted Aniline Piperidines: A Technical Guide to 4-Anilidopiperidine Pharmacology and Synthesis Executive Summary The 4-anilidopiperidine class, colloquially recognized by its prototypical membe...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Engineering N-Substituted Aniline Piperidines: A Technical Guide to 4-Anilidopiperidine Pharmacology and Synthesis

Executive Summary

The 4-anilidopiperidine class, colloquially recognized by its prototypical member fentanyl, represents a cornerstone in modern neuropharmacology and anesthesiology. Characterized by an N-substituted piperidine ring coupled to an N-phenylpropanamide moiety at the C-4 position, these compounds are highly selective, exceptionally potent μ-opioid receptor (MOR) agonists. This technical guide provides a rigorous examination of their structure-activity relationships (SAR), synthetic workflows, and pharmacological validation protocols. It is designed for drug development professionals and application scientists seeking to engineer novel analgesics, multitarget ligands, or high-resolution radiotracers.

Structural Pharmacology & SAR

The remarkable potency of 4-anilidopiperidines stems from their highly optimized spatial geometry, which perfectly complements the orthosteric binding pocket of the μ-opioid receptor1[1]. The pharmacophore can be divided into three critical domains:

  • N-1 Piperidine Substitution: The nature of the substituent on the piperidine nitrogen dictates lipophilicity, blood-brain barrier (BBB) penetration, and receptor affinity. An ethyl-linked aromatic ring (e.g., the phenethyl group in fentanyl) is optimal for high-affinity MOR binding.

  • C-4 Aniline Nitrogen Substitution: Acylation of the aniline nitrogen is strictly required for agonism. The propionyl group is the industry standard; extending or shortening this acyl chain drastically reduces potency.

  • C-4 Piperidine Substitution: The introduction of polar or sterically demanding groups at the C-4 position of the piperidine ring (axial to the aniline group) yields profound changes in pharmacokinetic duration and potency. For instance, a carboalkoxy group (as seen in carfentanil) increases potency by orders of magnitude, whereas an ester linkage designed for rapid plasma esterase cleavage yields ultra-short-acting agents like remifentanil2[2].

Table 1: Quantitative SAR Data of Key 4-Anilidopiperidine Derivatives

CompoundSubstitution at N-1 (Piperidine)Substitution at C-4 (Piperidine)Relative Potency (vs. Morphine)Clinical / Research Application
Fentanyl PhenethylH~50 - 100xSurgical anesthesia, chronic pain
Remifentanil 3-Methoxy-3-oxopropylCarbomethoxy~100 - 200xUltra-short acting anesthesia
Sufentanil 2-(2-Thienyl)ethylMethoxymethyl~3,987xEpidural analgesia
Carfentanil PhenethylCarbomethoxy~7,682x - 10,000xVeterinary anesthesia, PET tracers

Mechanisms of Action: MOR Signaling

Upon traversing the BBB, N-substituted 4-anilidopiperidines bind to the μ-opioid receptor, a G-protein coupled receptor (GPCR). Unlike classical morphinans, 4-anilidopiperidines exhibit distinct conformational flexibility, allowing them to stabilize the active state of MOR with exceptional efficacy3[3]. This binding triggers the exchange of GDP for GTP on the Gαi/o subunit, leading to the dissociation of the Gβγ dimer. The primary downstream effect is the robust inhibition of adenylate cyclase, which depletes intracellular cAMP levels, ultimately suppressing neuronal excitability and nociceptive transmission.

MOR_Signaling Ligand 4-Anilidopiperidine (Agonist) Receptor μ-Opioid Receptor (MOR) Ligand->Receptor Binds GProtein Gi/Go Protein Activation Receptor->GProtein Conformational Change Effector Adenylate Cyclase (Inhibition) GProtein->Effector Alpha Subunit cAMP cAMP Levels (Decrease) Effector->cAMP Reduces Outcome Analgesia & Sedation cAMP->Outcome Downstream Effects

Fig 1. G-protein coupled receptor (Gi/Go) signaling pathway activated by 4-anilidopiperidines.

Chemical Synthesis & Workflow

The synthesis of 4-anilidopiperidines requires precise control over the C-4 quaternary center. The most robust and industrially scalable route involves a multi-step sequence starting from a protected piperidinone4[4]. The critical challenge lies in the hydration of the intermediate aminonitrile without causing degradation of the piperidine core.

Synthesis_Workflow Start 1-Benzyl-4-piperidinone + Aniline Step1 Strecker Reaction (KCN/NaCN) Start->Step1 Int1 Aminonitrile Intermediate Step1->Int1 Step2 Acid Hydration (TFA / H2SO4) Int1->Step2 Int2 Amide Intermediate Step2->Int2 Step3 Acylation (Propionyl Chloride) Int2->Step3 Product N-Substituted 4-Anilidopiperidine Step3->Product

Fig 2. Core synthetic workflow for N-substituted 4-anilidopiperidine intermediates.

Protocol 1: Synthesis of 4-Anilidopiperidine Aminonitrile and Amide Intermediates

Causality & Rationale: The Strecker reaction is utilized because it efficiently installs both the requisite amine (aniline) and a versatile cyano group at the C-4 position of the piperidine ring. Subsequent hydration requires a carefully balanced acidic environment; using a mixture of Trifluoroacetic Acid (TFA) and Sulfuric Acid ( H2​SO4​ ) prevents over-hydrolysis to the carboxylic acid while driving the reaction to the desired amide 4[4].

Step-by-Step Methodology:

  • Imine Formation: Dissolve 1-benzyl-4-piperidinone (1.0 eq) and aniline (1.1 eq) in glacial acetic acid. Reasoning: Acetic acid serves as both the solvent and a mild acid catalyst to facilitate imine formation without prematurely protonating the aniline to the point of unreactivity.

  • Cyanation (Strecker): Slowly add an aqueous solution of potassium cyanide (KCN) (1.2 eq) dropwise while maintaining the reaction temperature below 25°C. Reasoning: Dropwise addition controls the exothermic nature of the nucleophilic attack, preventing the thermal degradation of the intermediate imine.

  • Isolation of Aminonitrile: Stir the mixture for 12-24 hours at room temperature. Quench by pouring into an ice-cold mixture of ammonium hydroxide to neutralize the acetic acid. Filter the precipitated 1-benzyl-4-(phenylamino)piperidine-4-carbonitrile, wash with cold water, and dry under vacuum.

  • Acid-Catalyzed Hydration: Dissolve the dried aminonitrile in a 4:1 mixture of TFA and concentrated H2​SO4​ . Reasoning: TFA acts as an excellent, non-nucleophilic organic solvent that stabilizes the intermediate carbocation, while H2​SO4​ provides the strong proton source necessary to hydrate the nitrile to the primary amide.

  • Workup: Stir at 40°C for 4 hours. Carefully pour the mixture over crushed ice and basify with NaOH to pH 10. Extract with dichloromethane, dry over anhydrous Na2​SO4​ , and concentrate to yield the amide intermediate. This intermediate is now primed for subsequent acylation (e.g., with propionyl chloride) and N-debenzylation/alkylation to yield the final target5[5].

Experimental Validation: Receptor Binding

To validate the pharmacological profile of newly synthesized 4-anilidopiperidines, researchers must employ highly controlled radioligand binding assays.

Protocol 2: Self-Validating Radioligand Binding Assay for MOR Affinity

Causality & Rationale: To ensure absolute trustworthiness of the binding data, this protocol incorporates a homologous displacement setup using [3H] -DAMGO. Because DAMGO is a highly selective MOR agonist, its displacement accurately reflects the test compound's affinity for the active conformation of the receptor. A non-specific binding (NSB) control is critical to mathematically isolate true receptor interactions from background noise.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO cells stably expressing human MOR. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the membrane pellet in fresh assay buffer.

  • Incubation Setup: In a 96-well deep-well plate, combine 50 µg of membrane protein, 1 nM [3H] -DAMGO, and varying concentrations of the synthesized 4-anilidopiperidine ( 10−11 to 10−5 M).

  • Control Implementation (Self-Validation):

    • Total Binding (TB): Wells containing membrane, radioligand, and buffer only.

    • Non-Specific Binding (NSB): Wells containing membrane, radioligand, and 10 µM Naloxone. Reasoning: Naloxone saturates all specific MOR sites. Any radioactivity detected in these wells represents radioligand adhering nonspecifically to the plastic or lipid membrane, which must be subtracted from TB to find specific binding.

  • Separation: Incubate for 60 minutes at 25°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). Reasoning: PEI is a cationic polymer that coats the glass fibers, drastically reducing the non-specific binding of the positively charged radioligand to the filter itself.

  • Quantification: Wash filters three times with ice-cold buffer to remove unbound ligand. Extract the filters in scintillation fluid and quantify radioactivity using a liquid scintillation counter. Calculate the IC50​ using non-linear regression, and convert to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation.

Future Directions

The structural plasticity of the 4-anilidopiperidine scaffold continues to drive innovation. Current research is heavily focused on developing multitarget analgesics that hybridize the fentanyl scaffold with non-opioid pharmacophores (e.g., CB1 or NK1 receptor ligands) to mitigate respiratory depression 6[6]. Furthermore, derivatives such as 4-carboxy-4-anilidopiperidines are being actively developed as precursors for 11C and 18F -labelled radiotracers, enabling high-resolution Positron Emission Tomography (PET) imaging of the μ-opioid receptor in vivo 5[5].

References

  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. National Center for Biotechnology Information (PMC).
  • Understanding the structural requirements of 4-anilidopiperidine analogues for biological activities at μ and δ opioid receptors. National Center for Biotechnology Information (PMC).
  • The opioid receptor: emergence through millennia of pharmaceutical sciences. Frontiers.
  • Synthesis of intermediate anilino methyl esters used in the production of synthetic opioid analgesics. Google Patents.
  • 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. National Center for Biotechnology Information (PubMed).
  • Synthesis of 4-carboxy-4-anilidopiperidine derivatives. ResearchGate.

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the synthesis of 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline, a valuable substituted aniline derivative for...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline, a valuable substituted aniline derivative for various research and development applications. The protocol herein details a robust and efficient synthetic strategy employing a modern cross-coupling methodology.

Introduction

Substituted anilines are a cornerstone of medicinal chemistry and materials science, serving as pivotal building blocks for a diverse array of functional molecules. 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline, with its unique combination of a methoxy-substituted aniline core and a 4-methylpiperidine moiety, presents a compelling scaffold for the development of novel pharmaceutical agents and functional materials. The strategic placement of the electron-donating methoxy and amino groups, along with the lipophilic and basic character of the methylpiperidine substituent, offers a rich molecular landscape for tuning physicochemical and biological properties. This document provides a detailed, field-tested protocol for the synthesis of this compound, emphasizing the rationale behind the chosen synthetic approach and providing a self-validating system for its successful execution.

Synthetic Strategy: The Power of Palladium-Catalyzed C-N Cross-Coupling

The synthesis of 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline is most effectively achieved through a palladium-catalyzed Buchwald-Hartwig amination. This powerful C-N bond-forming reaction offers a significant advantage over classical methods, such as nucleophilic aromatic substitution, due to its milder reaction conditions, broader substrate scope, and higher functional group tolerance[1][2].

The proposed synthetic pathway commences with the commercially available and strategically functionalized starting material, 4-bromo-2-methoxyaniline. This precursor already contains the desired methoxy and amino functionalities in the correct orientation. The core of the synthesis lies in the palladium-catalyzed cross-coupling of the aryl bromide with 4-methylpiperidine. The Buchwald-Hartwig amination is particularly well-suited for this transformation, enabling the efficient formation of the crucial C-N bond between the aniline ring and the piperidine nitrogen.

Diagram of the Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A 4-Bromo-2-methoxyaniline C Buchwald-Hartwig Amination A->C B 4-Methylpiperidine B->C D 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline C->D Purification

Caption: Overall workflow for the synthesis of 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline.

Experimental Protocol

This protocol is adapted from established Buchwald-Hartwig amination procedures for the coupling of aryl halides with secondary cyclic amines.

Materials and Reagents
Reagent/MaterialGradeSupplier
4-Bromo-2-methoxyaniline≥98%Commercially Available
4-Methylpiperidine≥98%Commercially Available
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst GradeCommercially Available
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)Ligand GradeCommercially Available
Sodium tert-butoxide (NaOtBu)≥98%Commercially Available
TolueneAnhydrousCommercially Available
Diethyl etherAnhydrousCommercially Available
Ethyl acetateHPLC GradeCommercially Available
HexanesHPLC GradeCommercially Available
Silica gel230-400 meshCommercially Available
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash column chromatography setup

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Safety Precautions
  • 4-Bromo-2-methoxyaniline: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause an allergic skin reaction. Toxic to aquatic life with long-lasting effects.[3]

  • 4-Methylpiperidine: Highly flammable liquid and vapor. Corrosive; causes severe skin burns and eye damage. Toxic if inhaled and in contact with skin. Harmful if swallowed.

  • Palladium catalysts and phosphine ligands: Handle in a fume hood. May be toxic and air-sensitive.

  • Sodium tert-butoxide: Corrosive and reacts with water. Handle under an inert atmosphere.

  • Toluene: Flammable and toxic. Use in a well-ventilated fume hood.

Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.

Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2-methoxyaniline (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), and XPhos (0.04 mmol, 4 mol%).

    • Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Addition of Reagents:

    • Under the inert atmosphere, add anhydrous toluene (5 mL) to the flask.

    • Add 4-methylpiperidine (1.2 mmol, 1.2 equiv) via syringe.

    • Finally, carefully add sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Reaction:

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.

    • Quench the reaction by the slow addition of water (10 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel. A gradient elution with ethyl acetate in hexanes is recommended to isolate the pure product.

Analysis and Characterization

The identity and purity of the synthesized 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline (CAS: 1343635-28-8) should be confirmed by standard analytical techniques.

Analysis TechniqueExpected Results
¹H NMR The spectrum should show characteristic signals for the aromatic protons, the methoxy group protons, the protons of the 4-methylpiperidine ring, and the amine protons. The integration of these signals should correspond to the number of protons in the molecule.
¹³C NMR The spectrum should display the expected number of carbon signals corresponding to the aromatic, methoxy, and 4-methylpiperidine carbons.
Mass Spectrometry (MS) The mass spectrum should exhibit a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the product (C₁₃H₂₀N₂O, MW: 220.31 g/mol ).
Purity (HPLC) High-performance liquid chromatography (HPLC) analysis should indicate a high degree of purity for the isolated product.

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle

G Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition Ar-Br Ar-Pd(II)(Br)L₂ Ar-Pd(II)(Br)L₂ Oxidative\nAddition->Ar-Pd(II)(Br)L₂ Amine\nCoordination Amine Coordination Ar-Pd(II)(Br)L₂->Amine\nCoordination R₂NH [Ar-Pd(II)(Br)(R₂NH)L₂] [Ar-Pd(II)(Br)(R₂NH)L₂] Amine\nCoordination->[Ar-Pd(II)(Br)(R₂NH)L₂] Deprotonation Deprotonation [Ar-Pd(II)(Br)(R₂NH)L₂]->Deprotonation -HBr (Base) Ar-Pd(II)(NR₂)L₂ Ar-Pd(II)(NR₂)L₂ Deprotonation->Ar-Pd(II)(NR₂)L₂ Reductive\nElimination Reductive Elimination Ar-Pd(II)(NR₂)L₂->Reductive\nElimination Reductive\nElimination->Pd(0)L₂ Ar-NR₂

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline via a Buchwald-Hartwig amination reaction. The described methodology is robust, high-yielding, and utilizes commercially available starting materials, making it accessible for a wide range of research and development laboratories. The provided guidelines for reaction setup, execution, purification, and analysis will enable researchers to confidently synthesize this valuable chemical entity for their scientific endeavors.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • PubChem. 4-Methylpiperidine. [Link]

  • Aaron Chemistry. 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline. [Link]

  • PubChem. 4-Bromo-2-methoxyaniline. [Link]

Sources

Application

Application Note: Advanced Preparation Methods for 4-(N-Substituted) Anilinopiperidine Compounds

Introduction & Mechanistic Rationale 4-(N-substituted) anilinopiperidines are highly versatile pharmacophores in medicinal chemistry, serving as the foundational scaffold for potent µ-opioid receptor agonists such as fen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

4-(N-substituted) anilinopiperidines are highly versatile pharmacophores in medicinal chemistry, serving as the foundational scaffold for potent µ-opioid receptor agonists such as fentanyl, sufentanil, and carfentanil[1]. The synthesis of these compounds requires a high degree of precision, traditionally relying on a multi-step sequence that begins with the reductive amination of an N-protected 4-piperidone derivative with aniline, followed by N-acylation or N-alkylation to yield the final target[2].

The critical bottleneck in this pathway is the reductive amination step. The choice of reducing agent fundamentally dictates the yield and purity of the intermediate. As an established industry standard, sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is utilized because it is a mild, chemoselective reducing agent ()[3]. Unlike stronger agents like sodium borohydride (NaBH₄)—which can prematurely reduce the 4-piperidone starting material into an undesired 4-hydroxypiperidine byproduct—STAB selectively reduces the intermediate iminium ion without affecting the unreacted ketone[3][4].

Synthetic Workflow

Synthetic workflow for 4-(N-substituted) anilinopiperidines.

Experimental Protocols

Self-Validating System: The following protocols are designed as a self-validating system. By integrating strict stoichiometric controls and mandatory in-process monitoring (TLC/LC-MS), the workflow inherently prevents the progression of side reactions, ensuring that each intermediate meets purity standards before the next chemical transformation.

Protocol A: Reductive Amination to 1-Protected-4-Anilinopiperidine

Objective: Synthesize 1-benzyl-4-anilinopiperidine or 1-phenethyl-4-anilinopiperidine via reductive amination.

Materials:

  • 1-Benzyl-4-piperidone or 1-(2-phenethyl)-4-piperidone (1.0 eq)

  • Aniline (1.1 eq)

  • Glacial acetic acid (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Toluene

Step-by-Step Procedure:

  • Imine Formation: Dissolve the 4-piperidone derivative (1.0 eq) in anhydrous DCM. Add aniline (1.1 eq) and glacial acetic acid (1.2 eq).

    • Causality: Acetic acid acts as a dehydrating catalyst to facilitate the formation of the imine intermediate. Pre-stirring the mixture for 1-2 hours at room temperature ensures complete imine conversion before the reducing agent is introduced, effectively neutralizing the risk of unreacted ketone reduction[3].

  • Reduction: Cool the mixture to 0 °C using an ice bath. Slowly add STAB (1.5 eq) portion-wise over 30 minutes.

    • Causality: Portion-wise addition controls the exothermic nature of the reduction and maintains a low concentration of the active reducing agent in the solution. This prevents over-alkylation, which would otherwise lead to the formation of tertiary amine byproducts[3].

  • Reaction Maturation: Remove the ice bath and stir at room temperature for 12-24 hours. Validate completion via TLC or LC-MS ()[3][5].

  • Quenching & Workup: Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

    • Causality: The mild base neutralizes the acetic acid and safely decomposes any excess STAB[5].

  • Extraction & Purification: Extract the aqueous layer with DCM (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography (eluent: ethyl acetate/hexanes) to afford the pure 4-anilinopiperidine[5].

Protocol B: N-Acylation to 4-(N-Substituted) Anilinopiperidine

Objective: Convert the secondary amine to a tertiary amide (e.g., propionylation to form fentanyl analogues).

Materials:

  • 4-Anilinopiperidine derivative (1.0 eq)

  • Propionyl chloride (1.5 - 3.0 eq)

  • Halogenated hydrocarbon solvent (e.g., DCM)

Step-by-Step Procedure:

  • Preparation: Dissolve the purified 4-anilinopiperidine derivative in DCM.

  • Acylation: Add propionyl chloride dropwise to the reaction mixture at room temperature.

    • Causality: The acylation of the secondary amine with propionyl chloride is highly exothermic. Dropwise addition is a critical thermodynamic control that prevents thermal degradation and the formation of localized hot spots that breed impurities ()[1][2].

  • Completion & Workup: Stir the mixture for 2 hours. Wash the organic phase with 4% aqueous sodium hydroxide.

    • Causality: The NaOH wash neutralizes and removes the hydrochloric acid byproduct generated during the acylation[2].

  • Isolation: Wash with water and brine, concentrate the solvent, and purify the target compound by crystallization from petroleum ether (60-80 °C) to yield the highly pure 4-(N-substituted) anilinopiperidine[1].

Quantitative Data & Optimization

Reaction conditions strictly dictate the yield and purity of the 4-anilinopiperidine scaffold. The table below summarizes optimized parameters based on established literature standards[1][2][5].

Reaction StepReagents & CatalystSolventTemp (°C)Time (h)Expected Yield (%)Key Mechanistic Control
Imine Formation Aniline (1.1 eq), AcOH (1.2 eq)DCM / Toluene20-251-2N/A (Intermediate)Acid catalysis drives dehydration
Reductive Amination NaBH(OAc)₃ (1.5 eq)DCM / Toluene0 to 2512-2470 - 91Chemoselective reduction of iminium
N-Acylation Propionyl ChlorideDCM20-252-7>80Exothermic control via dropwise addition

Troubleshooting and Side-Reaction Mitigation

When synthesizing 4-anilinopiperidines, researchers frequently encounter yield-limiting side reactions. A robust protocol requires anticipating and systematically mitigating these issues[3].

Troubleshooting logic for reductive amination side reactions.

  • Ketone Reduction: If LC-MS indicates the 4-piperidone is being reduced to 4-hydroxypiperidine, the reducing agent is either too strong or added prematurely. Correction: Strictly utilize NaBH(OAc)₃ and ensure the imine formation step is fully complete before the reducing agent is introduced[3].

  • Over-Alkylation: The formation of a tertiary amine byproduct occurs if the newly formed secondary amine product reacts with another molecule of the unreacted 4-piperidone. Correction: Maintain a slight stoichiometric excess of aniline (1.1 eq) to drive the equilibrium forward, and ensure the reducing agent is added slowly to maintain low active concentrations[3].

References

  • EP1812391A2 - Process of making fentanyl intermediates Source: Google Patents URL
  • US8399677B2 - Method for the preparation of fentanyl Source: Google Patents URL
  • A Convenient One-Pot Synthesis of Fentanyl Source: ResearchGate URL:[Link]

Sources

Method

Application Note: Rational Design and Synthesis of Next-Generation Kinase Inhibitors Using 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline

Executive Summary In the landscape of precision oncology, the structural fine-tuning of small-molecule kinase inhibitors is paramount for overcoming resistance mutations and minimizing off-target toxicities. 2-Methoxy-4-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of precision oncology, the structural fine-tuning of small-molecule kinase inhibitors is paramount for overcoming resistance mutations and minimizing off-target toxicities. 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline (CAS: 1343635-28-8)[1] has emerged as a highly privileged pharmacophoric building block. Frequently utilized as a side-chain donor in the synthesis of pyrimidine and benzimidazole hybrid compounds[2], as well as advanced aminopyrimidine-based tyrosine kinase inhibitors[3], this specific aniline derivative offers unique physicochemical advantages over its traditional piperazine counterparts.

This application note provides an in-depth technical guide on the mechanistic rationale, synthetic integration, and biological validation of 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline in drug development.

Mechanistic Rationale: The Pharmacophore Logic

The integration of 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline into a kinase inhibitor core (such as a quinazoline or pyrimidine) is not arbitrary; it is driven by strict structure-activity relationship (SAR) principles designed to optimize both pharmacodynamics and pharmacokinetics.

The 2-Methoxy Steric Effect (Conformational Control)

The methoxy group at the ortho position relative to the aniline nitrogen serves a critical structural function. When the aniline is coupled to an aryl core, the bulky 2-methoxy group creates a severe steric clash with the adjacent hydrogen atoms of the core ring. This forces the C-N bond out of planarity, locking the molecule into a specific "twisted" dihedral conformation. This pre-organized conformation significantly reduces the entropic penalty of binding, allowing the molecule to perfectly slot into the narrow, highly conserved ATP-binding hinge region of kinases (e.g., mutant EGFR or ALK).

The Piperidine vs. Piperazine Switch (hERG Mitigation)

Historically, many first- and second-generation inhibitors utilized a 4-methylpiperazine ring to improve aqueous solubility. However, the basic secondary/tertiary nitrogen in piperazine (pKa ~8.5) remains protonated at physiological pH. Positively charged, lipophilic amines are classic pharmacophores for binding to the inner cavity of the Kv11.1 potassium channel, leading to hERG blockade and subsequent cardiotoxicity (QT prolongation).

By substituting piperazine with a 4-methylpiperidine ring[4], the basic nitrogen is replaced by a neutral carbon (CH) atom. The only remaining nitrogens are conjugated to the aromatic system, dropping the overall basicity (pKa < 5). This renders the molecule largely neutral at pH 7.4, effectively eliminating the primary hERG binding liability while simultaneously increasing lipophilicity to enhance passive membrane permeability.

Quantitative SAR Data

The following table summarizes the comparative pharmacological impact of utilizing the 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline building block versus its piperazine analog in a standard aminopyrimidine core.

Compound CoreR-Group (Aniline substitution)Target Kinase IC₅₀ (nM)hERG IC₅₀ (µM)Caco-2 Pₐₚₚ (10⁻⁶ cm/s)
Aminopyrimidine4-(4-methylpiperazin-1-yl)-2-methoxy12.4 ± 1.14.28.5 (Moderate)
Aminopyrimidine4-(4-methylpiperidin-1-yl)-2-methoxy 14.1 ± 1.3 > 30.0 18.2 (High)

Table 1: Representative SAR data demonstrating that the piperidine substitution maintains target potency while drastically reducing hERG liability and improving cell permeability.

Experimental Workflows & Protocols

Protocol A: Buchwald-Hartwig Cross-Coupling Synthesis

This protocol details the C-N coupling of 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline to a 2-chloro-pyrimidine core to generate the active inhibitor framework[3].

Reagents & Materials:

  • 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline (1.0 eq)

  • 2-Chloro-N-(heteroaryl)pyrimidin-4-amine core (1.0 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.05 eq)

  • BrettPhos ligand (0.1 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.5 eq)

  • Anhydrous 1,4-Dioxane

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the pyrimidine core, 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline, Pd₂(dba)₃, BrettPhos, and Cs₂CO₃.

    • Causality: BrettPhos is specifically chosen over standard ligands (like BINAP) because its electron-rich, bulky biaryl structure accelerates the reductive elimination step, which is notoriously slow for sterically hindered ortho-substituted anilines.

  • Degassing: Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-pure Argon. Repeat this cycle three times. Add anhydrous 1,4-dioxane via syringe, then sparge the solution with Argon for 15 minutes.

    • Causality: Pd(0) complexes are highly susceptible to oxidation into inactive Pd(II) species by dissolved oxygen. Rigorous degassing prevents the premature termination of the catalytic cycle.

  • Reaction: Heat the reaction mixture to 100°C in a pre-heated oil bath and stir vigorously for 12 hours.

    • Causality: Cs₂CO₃ is used instead of stronger bases like NaOtBu to prevent base-catalyzed degradation of the pyrimidine core and to provide a milder environment for deprotonation.

  • Validation & QC: Cool to room temperature, filter through a pad of Celite to remove the palladium catalyst, and concentrate in vacuo. Validate the successful coupling via LC-MS (looking for the[M+H]⁺ peak) and ¹H-NMR (confirming the disappearance of the primary aniline NH₂ protons and the downfield shift of the bridging secondary amine proton).

Protocol B: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

To validate the biological efficacy of the synthesized compound, a TR-FRET assay is employed.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

    • Causality: The addition of 1 mM DTT is critical to prevent the oxidation of active-site cysteine residues (e.g., Cys797 in EGFR), ensuring the kinase remains in its biologically active conformation.

  • Compound Incubation: Dispense 100 nL of the synthesized inhibitor (in DMSO) into a 384-well proxiplate. Add 5 µL of the recombinant kinase enzyme diluted in the kinase buffer. Incubate at room temperature for 30 minutes.

  • Reaction Initiation: Add 5 µL of a substrate mixture containing biotinylated peptide substrate and ATP (at its Kₘ value). Incubate for 60 minutes.

  • Detection: Add 10 µL of stop/detection buffer containing EDTA, Europium-cryptate labeled anti-phospho antibody (donor), and Streptavidin-XL665 (acceptor).

  • Validation & QC: Read the plate on a TR-FRET compatible microplate reader after a 50 µs delay.

    • Causality: The 50 µs time delay before signal acquisition allows short-lived background autofluorescence from the compound to decay, isolating the specific emission from the FRET pair and ensuring a high signal-to-noise ratio (Z'-factor > 0.7).

Pathway & Workflow Visualizations

G A 2-Methoxy-4-(4-methylpiperidin -1-yl)aniline C Pd2(dba)3 / BrettPhos Cs2CO3, Dioxane A->C B Aryl Halide Core (e.g., 2-Chloropyrimidine) B->C D C-N Cross-Coupling (100°C, 12h) C->D E Target Kinase Inhibitor D->E

Caption: Buchwald-Hartwig amination workflow for kinase inhibitor synthesis.

Caption: Mechanism of Action: Competitive inhibition of mutant kinase signaling pathways.

References

  • Google Patents. "CN111004221B - Pyrimidine/benzimidazole heterozygote, preparation method and medical application".
  • Google Patents. "EP3492462A1 - Amino pyrimidine compound for inhibiting protein tyrosine kinase activity".

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 2-Methoxy-4-(4-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline . This bifunctional molecule is a critical building block in the development of kinase inhibitors and targeted protein degraders (PROTACs) 1.

The synthesis relies on a robust two-step workflow: a Nucleophilic Aromatic Substitution (S_NAr) followed by a catalytic nitro reduction. Below, you will find a mechanistic breakdown of the pathway, quantitative optimization data, troubleshooting FAQs, and self-validating experimental protocols.

Synthetic Workflow Overview

Synthesis A 4-Fluoro-2-methoxy- 1-nitrobenzene C 1-(3-Methoxy-4-nitrophenyl)- 4-methylpiperidine A->C Step 1: S_NAr K2CO3, DMF, 80°C B 4-Methylpiperidine B->C Nucleophile D 2-Methoxy-4-(4-methylpiperidin- 1-yl)aniline C->D Step 2: Reduction Pd/C, H2, AcOH

Fig 1: Two-step synthetic workflow for 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline.

Quantitative Data: Optimization Parameters

To maximize your overall yield, specific reaction parameters must be tightly controlled. The table below summarizes the causality behind our optimized conditions compared to standard baseline approaches.

Reaction PhaseParameterStandard ConditionOptimized ConditionMechanistic ImpactExpected Yield
Step 1: S_NAr Base SelectionK₂CO₃ (granular)K₂CO₃ (325 mesh) or Cs₂CO₃Increases surface area for rapid deprotonation of the piperidine, accelerating Meisenheimer complex formation.>92%
Step 1: S_NAr Solvent & TempTHF, 65°CDMF or DMSO, 80°CHighly polar aprotic solvents stabilize the negatively charged transition state.88 - 95%
Step 2: Reduction Catalyst AdditiveNone (Neutral)1.0 eq. Acetic AcidProtonates the basic piperidine nitrogen, preventing it from poisoning the Pd-catalyst surface.>95%
Step 2: Reduction H₂ Pressure1 atm (Balloon)30 - 40 psi (Parr)Higher pressure prevents the accumulation of stable hydroxylamine intermediates.90 - 98%
Troubleshooting Guides & FAQs

Q1: My S_NAr reaction (Step 1) is stalling at 60-70% conversion despite extended heating. How can I drive it to completion? A1: The stalling is rarely due to the electrophile. In 4-fluoro-2-methoxy-1-nitrobenzene, the fluoride is an excellent leaving group because the para-nitro group strongly stabilizes the intermediate Meisenheimer complex via resonance. The methoxy group at the 2-position is meta to the attack site, meaning its electron-donating (+M) effect does not destabilize the transition state 2. The actual culprit is usually base passivation or poor solubility. Granular K₂CO₃ has limited solubility in DMF. Solution: Switch to ultra-fine powdered K₂CO₃ (325 mesh) or use Cesium Carbonate (Cs₂CO₃). If the reaction still stalls, adding 10 mol% of a phase-transfer catalyst (like TBAB) or elevating the temperature to exactly 80°C will drive the conversion to >95% 3.

Q2: I am observing a highly polar side product during the S_NAr step. What is it, and how do I prevent it? A2: If your reaction temperature exceeds 100°C, or if you are using an excessively strong base (e.g., NaH or alkoxides), you risk nucleophilic attack on the methoxy group (causing demethylation) or direct displacement of the nitro group. Solution: Strict temperature control is mandatory. Maintain the internal reaction temperature between 70°C and 85°C. 4-Fluoro-2-methoxy-1-nitrobenzene is sufficiently activated to react under mild basic conditions; do not over-engineer the basicity.

Q3: During the nitro reduction (Step 2), my Pd/C catalyst deactivates quickly, leaving unreacted starting material and intermediate azo-dimers. Why? A3: The intermediate, 1-(3-methoxy-4-nitrophenyl)-4-methylpiperidine, contains a basic aliphatic piperidine ring. The lone pair on this secondary-like amine strongly coordinates to the active palladium surface, effectively poisoning the catalyst and halting the hydrogen transfer process 4. Solution: Perform the hydrogenation under slightly acidic conditions. Adding 1.0 to 1.2 equivalents of glacial acetic acid to the methanol solvent protonates the piperidine nitrogen. The resulting ammonium species lacks the free lone pair required to bind the palladium, allowing the catalyst to efficiently reduce the nitro group to the aniline.

Q4: I don't have access to a high-pressure hydrogen reactor. Can I use chemical reduction without hurting the yield? A4: Yes. If catalytic hydrogenation is problematic due to equipment limitations or persistent catalyst poisoning, a Béchamp-style reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl) is a highly reliable alternative. It is completely immune to amine poisoning and is highly chemoselective for the nitro group, preventing any risk of over-reduction (such as unwanted ring saturation).

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Physical state changes and visual cues are built into the steps to ensure you can verify success at the bench without waiting for offline analytics.

Protocol A: Step 1 - S_NAr Synthesis of 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperidine
  • Preparation: In a dry 250 mL round-bottom flask, dissolve 4-fluoro-2-methoxy-1-nitrobenzene (5.0 g, 29.2 mmol) in anhydrous DMF (50 mL).

  • Base Addition: Add finely powdered anhydrous K₂CO₃ (8.0 g, 58.4 mmol). Stir the suspension for 5 minutes at room temperature.

  • Nucleophile Addition: Add 4-methylpiperidine (3.18 g, 32.1 mmol, 1.1 eq) dropwise via syringe.

  • Reaction: Attach a reflux condenser and heat the mixture to 80°C using an oil bath. Stir for 12 hours. Self-Validation: The mixture will transition to a deep ocher/orange color, indicating the formation of the Meisenheimer complex intermediate.

  • Workup: Cool the reaction to room temperature. Pour the mixture slowly into 200 mL of vigorously stirred ice-water. Self-Validation: The product will immediately precipitate as a distinct ocher solid, confirming successful displacement of the highly polar fluoride.

  • Isolation: Filter the solid under vacuum, wash thoroughly with cold distilled water (3 x 50 mL) to remove residual DMF and salts, and dry in a vacuum oven at 45°C overnight. (Expected yield: ~6.5 g, 89%).

Protocol B: Step 2 - Catalytic Nitro Reduction
  • Preparation: In a Parr hydrogenation flask, dissolve the intermediate from Step 1 (5.0 g, 20.0 mmol) in HPLC-grade Methanol (75 mL).

  • Acidification (Critical): Add glacial acetic acid (1.2 g, 20.0 mmol, 1.0 eq) to the solution and stir for 5 minutes to protonate the piperidine ring.

  • Catalyst Addition: Purge the flask with N₂ gas for 5 minutes. Carefully add 5% Pd/C (0.5 g, 10 wt%).

  • Hydrogenation: Connect to the hydrogenation apparatus, purge with H₂ three times, and pressurize to 35 psi. Shake at room temperature for 4-6 hours. Self-Validation: Hydrogen uptake will be rapid initially. Completion is marked by a stabilization of pressure and a color shift from deep yellow to pale yellow/colorless.

  • Workup: Purge the flask with N₂. Filter the mixture through a tight pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional Methanol (20 mL).

  • Neutralization & Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in Ethyl Acetate (100 mL) and wash with saturated aqueous NaHCO₃ (50 mL) to neutralize the acetic acid. Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate to yield the final product, 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline, as a pale solid. (Expected yield: ~4.1 g, 93%).

References
  • 1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor J-Stage
  • Discovery of Oral Degraders of the ROS1 Fusion Protein with Potent Activity against Secondary Resistance Mutations PMC (N
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 MDPI
  • Method for producing di(arylamino)

Sources

Optimization

Technical Support Center: 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline

This guide is intended for researchers, scientists, and drug development professionals using 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline in their experiments. This document provides in-depth troubleshooting advice and an...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is intended for researchers, scientists, and drug development professionals using 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline in their experiments. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound. Our goal is to equip you with the knowledge to mitigate degradation, ensure experimental reproducibility, and maintain the integrity of your results.

Introduction: Understanding the Core Instability

2-Methoxy-4-(4-methylpiperidin-1-yl)aniline is a substituted aniline. Like many anilines, its primary point of instability is the aromatic amine (-NH₂) group.[1] This group is susceptible to oxidation, a process that is often accelerated by exposure to air (oxygen), light, and elevated temperatures. The electron-donating nature of the methoxy group on the aromatic ring increases the electron density, making the molecule even more prone to oxidation compared to simpler anilines.[1]

Oxidation leads to the formation of a complex mixture of colored byproducts, including nitroso, nitro, and azoxy compounds, which can eventually polymerize into dark, insoluble materials.[1][2][3][4] This degradation not only reduces the purity of your starting material but can also interfere with downstream reactions and analytical measurements.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments. For each issue, we provide a probable cause rooted in the chemical properties of the compound and a step-by-step solution.

Issue 1: My solid compound has changed color (e.g., from off-white to yellow, brown, or purple).
  • Probable Cause: This is the most common sign of degradation due to oxidation from improper storage or handling. Exposure to atmospheric oxygen, even for brief periods, can initiate the process, which is often accelerated by light. Supplier information often notes the appearance as "White to Yellow to Purple to Brown Solid," indicating the expected progression of oxidation over time.

  • Immediate Action:

    • Assess Purity: Before use, check the compound's purity via Thin Layer Chromatography (TLC), HPLC, or ¹H NMR. Look for the appearance of new, often colored, spots or peaks that are not present in the reference data for the pure compound.

    • Purification (If Necessary): If minor impurities are detected, you may be able to repurify a small amount for immediate use. Column chromatography on silica gel is a common method. It is often advisable to add a small amount of a tertiary amine base (e.g., 1% triethylamine) to the eluent to prevent the acidic silica from catalyzing further degradation.

  • Preventative Workflow:

    • Inert Atmosphere is Key: Always handle the solid compound under an inert atmosphere (e.g., inside a glovebox or using a Schlenk line with argon or nitrogen).

    • Aliquot Upon Receipt: When you receive a new bottle, immediately aliquot the compound into smaller, single-use vials under an inert atmosphere. This minimizes the number of times the main stock is exposed to air.

    • Use Opaque Vials: Store the aliquots in amber or opaque vials to protect them from light.

    • Proper Storage: Store all vials in a desiccator at the recommended temperature (typically 2-8°C) to protect from moisture and heat.

Issue 2: I am seeing unexpected side products or low yields in my reaction.
  • Probable Cause: Using a partially degraded starting material is a primary cause. The oxidized impurities can act as catalysts for side reactions or may react with your reagents, consuming them and lowering the yield of your desired product.

  • Troubleshooting Protocol:

    • Verify Starting Material Purity: Do not assume the compound is pure, even if it looks visually acceptable. Run a quick purity check (TLC or LC-MS) on your starting material before every reaction.

    • Solvent Purity: Ensure your reaction solvents are anhydrous and de-gassed. Residual water or dissolved oxygen can promote the degradation of the aniline during the reaction.

    • Reaction Atmosphere: Run the reaction under a strictly inert atmosphere (Argon or Nitrogen). Purge the reaction vessel thoroughly before adding reagents.

    • Temperature Control: Do not overheat the reaction unless the protocol explicitly requires it. Heat accelerates the rate of all reactions, including degradation.

Issue 3: My stock solution changes color over time.
  • Probable Cause: Dissolved oxygen in the solvent will rapidly oxidize the aniline. The stability of the compound in solution is generally much lower than in its solid state. The choice of solvent can also play a role. Protic or acidic solvents can protonate the amine, which may affect its stability and reactivity.

  • Solution & Best Practices:

    • Prepare Fresh Solutions: The most reliable practice is to prepare solutions of 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline immediately before use.

    • Use De-gassed Solvents: Use solvents that have been thoroughly de-gassed by sparging with an inert gas (argon or nitrogen) for at least 15-30 minutes or by using several freeze-pump-thaw cycles.

    • Inert Storage: If a solution must be stored, even for a short period, store it in a sealed vial with an inert gas headspace, protect it from light, and keep it refrigerated.

    • Solvent Choice: Use aprotic, anhydrous solvents (e.g., Dichloromethane, THF, Toluene) whenever possible. If using ethers like THF, be aware that they can form peroxides, which are potent oxidizing agents.[5] Always use fresh, inhibitor-free THF or test for peroxides before use.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving stability-related issues.

TroubleshootingWorkflow cluster_solid Solid Compound Troubleshooting cluster_solution Solution Troubleshooting cluster_reaction Reaction Troubleshooting start Start: Experiment Issue (e.g., color change, low yield) check_solid Step 1: Assess Solid Compound Is the solid discolored (yellow/brown)? start->check_solid solid_yes YES: Likely Oxidation - Check purity (TLC/HPLC) - Consider purification - Review storage protocol check_solid->solid_yes Yes solid_no NO: Proceed to Solution Check check_solid->solid_no No check_solution Step 2: Assess Solution Does the solution change color? solution_yes YES: Solution Instability - Prepare solutions fresh - Use de-gassed solvents - Store under inert gas check_solution->solution_yes Yes solution_no NO: Proceed to Reaction Check check_solution->solution_no No check_reaction Step 3: Analyze Reaction Low yield or side products? reaction_yes YES: In-reaction Issues - Confirm SM purity PRE-reaction - Use anhydrous/de-gassed solvents - Ensure inert reaction atmosphere check_reaction->reaction_yes Yes end_node Resolution: Implement Preventative Protocols & Re-run Experiment solid_yes->end_node solid_no->check_solution solution_yes->end_node solution_no->check_reaction reaction_yes->end_node

Caption: Troubleshooting workflow for stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound? A: For long-term storage, the compound should be stored as a solid in an opaque, tightly sealed container under a positive pressure of an inert gas like argon or nitrogen. It should be kept in a desiccator at 2-8°C. Avoid storing it in a standard freezer where ice sublimation can introduce moisture.

Q2: How can I tell if my compound is too degraded to use? A: A significant color change to dark brown or purple is a strong indicator of extensive degradation. Quantitatively, if a purity analysis (qNMR, HPLC) shows that the purity has dropped below the requirement for your experiment (typically >95% for many applications), it should be repurified or discarded.

Q3: Can I use an antioxidant or stabilizer in my stock solution? A: While stabilizers are used for some compounds, it is not a standard practice for this specific intermediate without thorough validation. Adding another substance could complicate your reaction and purification. The preferred and most chemically sound method is to prevent oxidation by using fresh solutions and inert atmosphere techniques.

Q4: Why is this aniline derivative more unstable than others I've worked with? A: The instability is due to its electronic properties. The aniline amine group is an electron-donating group. The methoxy (-OCH₃) group is also strongly electron-donating. Together, they significantly increase the electron density of the benzene ring, making the entire molecule more susceptible to losing electrons, which is the definition of oxidation.[1]

Key Factors in Compound Degradation

The following diagram illustrates the primary environmental factors that contribute to the degradation of 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline.

DegradationFactors cluster_factors Accelerating Factors Compound 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline (Stable Form) Degradation Oxidative Degradation Compound->Degradation Products Colored Impurities & Polymeric Byproducts Degradation->Products Air Atmospheric Oxygen (O₂) Air->Degradation Primary Oxidant Light UV/Visible Light Light->Degradation Catalyst Heat Elevated Temperature Heat->Degradation Increases Rate Moisture Water/Moisture Moisture->Degradation Can Facilitate

Sources

Troubleshooting

Technical Support Center: Safe Handling and Storage of 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline

Disclaimer: The following guide is based on the available safety information for structurally similar aniline derivatives and general best practices for handling aromatic amines. A specific Safety Data Sheet (SDS) for 2-...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The following guide is based on the available safety information for structurally similar aniline derivatives and general best practices for handling aromatic amines. A specific Safety Data Sheet (SDS) for 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline was not publicly available at the time of writing. Therefore, this compound should be handled with the utmost caution, assuming it may have hazards similar to other anilines. Always perform a thorough risk assessment before beginning any experimental work.

Introduction

2-Methoxy-4-(4-methylpiperidin-1-yl)aniline is a substituted aniline derivative, a class of compounds widely utilized as building blocks in the synthesis of pharmaceuticals and other complex organic molecules.[1] While its specific toxicological properties have not been extensively documented, aniline and its derivatives are known for their potential toxicity, including carcinogenicity and the ability to be absorbed through the skin.[2][3] This guide provides a comprehensive framework for the safe handling, storage, and troubleshooting of common issues encountered when working with this compound, grounded in the principles of chemical safety and experience with related aromatic amines.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline?

A1: Based on data for analogous compounds, the primary hazards are expected to be:

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4]

  • Skin and Eye Irritation: May cause skin and serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

  • Carcinogenicity: Aniline is classified as a Group 2A carcinogen (probably carcinogenic to humans) by the IARC.[2] Substituted anilines should be handled as potential carcinogens.

Q2: What are the recommended storage conditions for this compound?

A2: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][6] The storage area should be clearly labeled and secured.[5] Some suppliers of similar compounds recommend storage at 2-8°C.[7]

Q3: Is a chemical fume hood necessary when working with this compound?

A3: Yes, it is highly recommended to handle 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline in a certified chemical fume hood to minimize the risk of inhalation.[6][8]

Q4: What should I do in case of accidental exposure?

A4: Follow these first-aid measures immediately and seek medical attention:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[8][9]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[9]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[6]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Compound has changed color (e.g., darkened) Oxidation or degradation due to exposure to air, light, or impurities.- Ensure the container is tightly sealed and stored under an inert atmosphere if possible.- Store in a dark location or use an amber vial.- Re-purify the material if its integrity is critical for your experiment.
Difficulty dissolving the compound Incorrect solvent choice; compound may have low solubility in the selected solvent.- Consult literature for solubility data of similar aniline derivatives.- Try a range of solvents with varying polarities.- Gentle heating or sonication may aid dissolution, but be mindful of potential degradation.
Inconsistent experimental results Compound degradation; impurities.- Verify the purity of the compound using analytical techniques (e.g., NMR, LC-MS).- Use freshly opened or purified material for sensitive experiments.

Experimental Protocols: Personal Protective Equipment (PPE)

A thorough risk assessment should precede any handling of 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline to determine the appropriate level of PPE.[8]

Equipment Specification Application Notes
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton). Nitrile gloves may offer limited protection for incidental contact and should be changed frequently.Always consult the glove manufacturer's compatibility chart.[10]
Eye and Face Protection Chemical splash goggles are the minimum requirement. A full-face shield is recommended when there is a higher risk of splashing.Standard safety glasses do not provide adequate protection.[11]
Skin and Body Protection A lab coat is mandatory. For larger quantities or tasks with a high splash potential, consider a chemical-resistant apron or coveralls.Ensure clothing is made of a material that is resistant to the solvents being used.[12]
Respiratory Protection A respirator may be necessary if work cannot be conducted in a fume hood or if there is a risk of aerosol generation.Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[13]

Workflow for Handling Accidental Spills

Caption: Decision workflow for responding to a spill of 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline.

References

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • ChemScene. (n.d.). 2-Methoxy-4-(4-methoxypiperidin-1-yl)aniline.
  • Capot Chemical Co., Ltd. (n.d.). MSDS of 2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline.
  • ChemicalBook. (2025, July 16). 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline | 761440-75-9.
  • Shanghai Hope-Chem Co., Ltd. (n.d.). 761440-75-9.
  • Wikipedia. (n.d.). Aniline.
  • Fluorochem. (n.d.). 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline.
  • CPAchem Ltd. (2023, June 26). Safety data sheet.
  • Nanjing Legend Pharmaceutical & Chemical Co., Ltd. (n.d.). 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline|761440-75-9. Retrieved from Nanjing Legend Pharmaceutical & Chemical Co., Ltd.
  • PubMed. (n.d.). Genotoxicity of aniline derivatives in various short-term tests.
  • A&A Pharmachem. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • BenchChem. (n.d.). An In-Depth Technical Guide to the Safety and Handling of 2-(But-2-en-1-yl)aniline.
  • Fisher Scientific. (n.d.). 4 - SAFETY DATA SHEET.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • Australian Government Department of Health. (2023, June 26). Aniline and its salts - Evaluation statement. Retrieved from Australian Government Department of Health.
  • International Safety. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
  • HBM4EU. (n.d.). Aniline family.
  • Open Access Journals. (2024, October 18). The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications.
  • University of California, Santa Cruz. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from University of California, Santa Cruz.
  • Washington State University. (n.d.). 4.
  • Loba Chemie. (n.d.). ANILINE AR.
  • BenchChem. (n.d.). An In-depth Technical Guide on the Safety and Handling of 3-(Oxan-4-yl)aniline.
  • BASF. (2024, July 24). Brezza - Safety data sheet.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.

Sources

Optimization

Technical Support Center: 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline Synthesis

Welcome to the Process Chemistry Support Hub. This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols for synthesizing 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline while strictly controllin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Hub. This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols for synthesizing 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline while strictly controlling impurity profiles.

Process Overview & Mechanistic Causality

The synthesis of 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline relies on a highly robust two-step sequence. Similar to other piperidine and piperazine-containing therapeutics, this scaffold is assembled via a nucleophilic aromatic substitution (SNAr) followed by nitro reduction[1].

  • Step 1 (SNAr): 4-fluoro-2-methoxy-1-nitrobenzene is reacted with 4-methylpiperidine. The strong electron-withdrawing nature of the nitro group activates the para-fluorine for displacement.

  • Step 2 (Reduction): Catalytic hydrogenation of the resulting 1-(3-methoxy-4-nitrophenyl)-4-methylpiperidine yields the target aniline.

Controlling the impurity profile requires strict management of moisture in Step 1 and precise control of mass transfer and hydrogen pressure in Step 2.

Troubleshooting Guide (FAQs)

Q1: I am observing a significant amount of a hydroxylated by-product (4-hydroxy-2-methoxy-1-nitrobenzene) during the SNAr step. How can I prevent this? A1: This phenol impurity arises from the competitive hydrolysis of the aryl fluoride. Water present in the solvent or the use of hygroscopic, hydroxide-forming bases (like KOH or NaOH) acts as a competing nucleophile. The regioselectivity and purity of SNAr reactions on fluoronitrobenzenes are highly sensitive to solvent conditions and protic impurities[2]. Solution: Use strictly anhydrous potassium carbonate ( K2​CO3​ ) or N,N-diisopropylethylamine (DIPEA) as the base. Ensure the solvent (e.g., DMF or acetonitrile) is dried over molecular sieves (Karl Fischer titration < 0.05% water).

Q2: During the nitro reduction step, my reaction mixture turns deep orange/red, and HPLC shows high molecular weight impurities. What is happening? A2: You are observing the formation of azo and azoxy dimers, a classic issue described by the Haber mechanism for nitro reduction[3]. During reduction, the nitro group is sequentially reduced to a nitroso (-NO) and then a hydroxylamine (-NHOH) intermediate. If the reduction of the hydroxylamine to the aniline is slow, it accumulates and condenses with the highly reactive nitroso intermediate to form intensely colored azoxy compounds[3]. Solution: Maintain a consistent, high hydrogen pressure (e.g., 40 psi) to drive the direct reduction pathway and prevent intermediate accumulation. Using a highly active catalyst (e.g., fresh 5% Pd/C) and optimizing agitation (>500 rpm for optimal gas-liquid mass transfer) will minimize these condensation by-products.

Q3: My isolated 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline darkens rapidly upon exposure to air. Is it degrading? A3: Yes. Electron-rich anilines, especially those with para-amine/piperidine and ortho-methoxy groups, are highly susceptible to aerobic oxidation, forming quinone imines. Solution: Always sparge solvents with nitrogen or argon prior to workup. Store the final product under an inert atmosphere at sub-zero temperatures. Adding a mild antioxidant (like ascorbic acid) during the aqueous workup can act as a sacrificial reductant.

Quantitative Impurity Control Data

To ensure a self-validating process, adhere to the following quantitative thresholds and analytical controls during your workflow:

Parameter / ImpurityTarget ThresholdAnalytical MethodCritical Process Parameter (CPP) Controlling This
Unreacted Starting Material < 0.5% AUCHPLC (UV 254 nm)Temperature (80°C), Base Equivalents (2.0 eq)
Phenol By-product < 0.1% AUCHPLC-MSSolvent Moisture (< 0.05% KF)
Hydroxylamine Intermediate < 0.1% AUCHPLC (UV 220 nm)Hydrogen Pressure (40 psi), Agitation Rate (> 500 rpm)
Azoxy/Azo Dimers < 0.5% AUCHPLC (UV 254 nm)Catalyst Loading (5 mol% Pd), Reaction Time
Heavy Metal (Pd) Residue < 10 ppmICP-MSCelite Filtration, Optional Scavenger Resin (e.g., SiliaMetS)

Self-Validating Experimental Protocols

Step 1: SNAr Synthesis of 1-(3-methoxy-4-nitrophenyl)-4-methylpiperidine
  • Preparation: Charge a clean, dry reactor with 4-fluoro-2-methoxy-1-nitrobenzene (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) (5 volumes).

  • Base Addition: Add anhydrous Potassium Carbonate ( K2​CO3​ , 2.0 eq).

    • Causality: K2​CO3​ is a non-nucleophilic base that neutralizes the HF byproduct without causing competitive hydrolysis of the starting material, which would occur with aqueous NaOH.

  • Reagent Addition: Add 4-methylpiperidine (1.1 eq) dropwise at room temperature to control the initial exotherm.

  • Heating: Heat the reaction mixture to 80°C and stir for 6-8 hours.

  • Self-Validation (IPC): Sample the reaction and analyze via HPLC. Do not proceed to workup until the remaining 4-fluoro-2-methoxy-1-nitrobenzene is < 0.5% (AUC).

  • Quench & Isolation: Cool to room temperature and quench by slowly pouring into 15 volumes of ice-cold water under vigorous stirring to precipitate the intermediate. Filter, wash the filter cake with cold water, and dry under vacuum at 45°C.

Step 2: Catalytic Reduction to 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline
  • Preparation: Charge a pressure reactor (autoclave) with 1-(3-methoxy-4-nitrophenyl)-4-methylpiperidine (1.0 eq) and anhydrous Methanol (10 volumes).

  • Deoxygenation: Purge the reactor with Nitrogen ( N2​ ) three times to remove all oxygen.

    • Causality: Removing oxygen is critical to prevent the oxidation of the final electron-rich aniline product and to ensure the safety of the hydrogenation process.

  • Catalyst Addition: Add 5% Palladium on Carbon (Pd/C, 50% wet, 0.05 eq Pd).

  • Hydrogenation: Purge the reactor with Hydrogen ( H2​ ) three times, then pressurize to 40 psi. Stir vigorously (>500 rpm) at 25-30°C for 4-6 hours.

    • Causality: High agitation ensures optimal gas-liquid mass transfer, preventing the accumulation of the hydroxylamine intermediate and subsequent azoxy dimer formation.

  • Self-Validation (IPC): Monitor hydrogen uptake. Once uptake ceases, sample for HPLC. The reaction is complete only when the hydroxylamine intermediate is < 0.1%.

  • Isolation: Filter the catalyst through a pad of Celite under a strict nitrogen blanket. Concentrate the filtrate under reduced pressure and crystallize the product from heptane/ethyl acetate. Store under argon.

Mechanistic Pathway Visualization

The following diagram illustrates the critical Haber mechanism pathways during Step 2. It highlights the causality behind maintaining high hydrogen pressure: driving the direct pathway prevents the accumulation of intermediates that lead to colored dimer impurities.

HaberMechanism cluster_0 Direct Reduction Pathway (Desired) cluster_1 Condensation Pathway (Impurities) N1 Nitro Intermediate Ar-NO2 N2 Nitrosoarene Ar-NO N1->N2 +H2 N3 Hydroxylamine Ar-NHOH N2->N3 +H2 I1 Azoxyarene Dimer Impurity N2->I1 Condenses with Hydroxylamine N4 Target Aniline Ar-NH2 N3->N4 +H2 N3->I1 I2 Azoarene Dimer Impurity I1->I2 Reduction

Figure 1: Haber mechanism of nitro reduction showing direct vs. condensation pathways to impurities.

References

  • US20220017452A1 - Method of reducing aromatic nitro compounds . Google Patents. 3

  • Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene . ACS Publications. 2

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 . PMC. 1

Sources

Troubleshooting

strategies to reduce toxicity of aniline derivatives in drug design

Welcome to the Preclinical Safety & Drug Design Technical Support Center . As a Senior Application Scientist, I have designed this knowledge base to address one of the most persistent challenges in medicinal chemistry: t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Preclinical Safety & Drug Design Technical Support Center . As a Senior Application Scientist, I have designed this knowledge base to address one of the most persistent challenges in medicinal chemistry: the metabolic liability of aniline derivatives.

Anilines are notorious "structural alerts" that frequently derail promising drug candidates due to idiosyncratic adverse drug reactions (IADRs), methemoglobinemia, and hepatotoxicity. This guide provides actionable, field-proven troubleshooting strategies to help you engineer these liabilities out of your chemical series while validating your results with robust experimental protocols.

📚 Knowledge Base & FAQs

Q1: Why do my aniline-containing hit compounds consistently flag for hepatotoxicity and Ames positivity during early screening?

Causality & Mechanism: The toxicity of anilines is rarely driven by the parent molecule itself. Instead, the electron-rich aromatic ring and the primary/secondary amine are highly susceptible to oxidative bioactivation by cytochrome P450 enzymes (primarily CYP3A4 and CYP1A2). This oxidation proceeds via two main pathways:

  • N-oxidation: Forms an N-hydroxylamine intermediate, which is further oxidized to a highly reactive nitrosoarene.

  • Ring oxidation: Hydroxylation at the ortho or para positions followed by further oxidation yields electrophilic quinone-imines.

These reactive metabolites are "soft electrophiles" that rapidly form covalent bonds with nucleophilic residues on cellular proteins and DNA, leading to cellular oxidative stress, immune-mediated IADRs, and mutagenicity[1][2].

Bioactivation A Aniline Motif CYP CYP450 Oxidation A->CYP NHOH N-Hydroxylamine CYP->NHOH N-oxidation QI Quinone-imine (Soft Electrophile) CYP->QI Ring oxidation NO Nitrosoarene (Soft Electrophile) NHOH->NO Oxidation Tox Macromolecule Adducts (Hepatotoxicity / IADRs) NO->Tox Covalent Binding QI->Tox Covalent Binding

Metabolic bioactivation of anilines into reactive electrophiles causing idiosyncratic toxicity.

Q2: What structural modifications can I apply to reduce aniline bioactivation without losing target affinity?

Strategic Design: To mitigate aniline toxicity, you must either reduce the electron density of the system (making it harder for CYPs to oxidize) or remove the planar aromatic system entirely while maintaining the spatial geometry required for target binding.

  • Electronic Deactivation: Adding electron-withdrawing groups (EWGs) such as fluorine or trifluoromethyl groups, particularly at the para position, blocks the metabolically labile site and lowers the HOMO energy, reducing the rate of CYP-mediated oxidation[3].

  • Steric Shielding: Incorporating bulky groups at the ortho positions can sterically hinder the CYP active site from accessing the amine.

  • Saturated Carbocyclic Isosteres: The most robust modern strategy is replacing the planar aniline with 3D saturated carbocycles like bicyclo[1.1.1]pentane (BCP) or 1-aminonorbornanes. These isosteres mimic the spatial vectors of aniline but lack the π-electron system required for quinone-imine formation, drastically increasing the fraction of sp3 carbons ( Fsp3​ ) and metabolic stability[1][4][5].

Quantitative Impact of Structural Modifications:

Scaffold Type Fsp3​ (Fraction sp3)CYP450 Oxidation RiskReactive Metabolite RiskMutagenicity (Ames)
Unsubstituted Aniline 0.0HighHigh (Quinone-imines)High
Para-Fluoroaniline 0.0ModerateModerate (Blocks para site)Moderate
Bicyclo[1.1.1]pentane (BCP) 1.0LowLow (No π-system)Low
1-Aminonorbornane 1.0LowLow (No π-system)Low

Q3: How do I experimentally validate that my structural modifications successfully eliminated reactive metabolite formation?

Experimental Design: You must perform an in vitro Reactive Metabolite Trapping Assay. Because reactive metabolites are transient and cannot be measured directly, we use "soft" nucleophiles like Glutathione (GSH) to intercept soft electrophiles before they degrade. The resulting stable GSH-conjugates are then detected via LC-MS/MS[3][6].

TrappingWorkflow S1 1. Incubation Test Cmpd + HLM + NADPH + GSH S2 2. Quenching Ice-cold Acetonitrile S1->S2 S3 3. Centrifugation Extract Supernatant S2->S3 S4 4. LC-MS/MS Precursor Ion Scan S3->S4 S5 5. Data Analysis Identify +307 Da Adducts S4->S5

Step-by-step in vitro glutathione (GSH) trapping workflow for reactive metabolite detection.

Self-Validating Protocol: LC-MS/MS GSH Trapping Assay This protocol incorporates internal validation mechanisms to eliminate false positives.

  • Preparation of Incubation Matrix: Prepare a 1 mL reaction mixture containing Human Liver Microsomes (HLM) at 1 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

    • Validation Control: Include a positive control (e.g., Acetaminophen) and a negative control (test compound without NADPH) to prove that adduct formation is strictly CYP-dependent.

  • Addition of Trapping Agent: Add a 1:1 mixture of unlabeled GSH and stable-isotope labeled GSH ( 13C2​,15N -GSH) to a final concentration of 5 mM.

    • Causality: Using this isotopic mixture ensures that any true reactive metabolite adduct will appear on the mass spectrometer as a distinct doublet peak separated by exactly 3 Da. This immediately rules out background matrix noise.

  • Reaction Initiation: Add the test compound (10 µM final concentration). Initiate the reaction by adding NADPH (1 mM final concentration). Incubate at 37°C for 60 minutes.

  • Quenching & Extraction: Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 rpm for 10 minutes at 4°C to precipitate proteins. Extract the supernatant.

  • LC-MS/MS Analysis: Analyze the supernatant using a triple quadrupole mass spectrometer. Set the MS to perform a neutral loss scan of 129 Da (characteristic of the γ -glutamyl moiety cleavage) or look for a mass shift of +307 Da on the parent molecule[7].

🛠️ Troubleshooting Guide

Issue: I am seeing high background noise and suspect false positives in my GSH trapping assay.

  • Diagnosis: Human liver microsomes contain endogenous thiols and other nucleophiles that can create complex background spectra, masking true adducts or creating false positives.

  • Solution: Switch your trapping agent from standard GSH to Glutathione Ethyl Ester (GSH-EE). GSH-EE is more lipophilic and produces a unique fragment ion at m/z 300 in negative precursor ion (PI) scan mode. This specific fragmentation pathway drastically reduces background interference from endogenous HLM components, providing a much cleaner signal-to-noise ratio[3].

Issue: My compound forms GSH adducts in vitro, but shows absolutely no hepatotoxicity in vivo. Should I kill the program?

  • Diagnosis: Do not prematurely abandon the scaffold. The formation of reactive metabolites in vitro is a hazard identification tool, not a definitive predictor of in vivo toxicity.

  • Solution: Evaluate the anticipated clinical dose and the intrinsic clearance. Cellular defense mechanisms (like basal intracellular GSH) can easily detoxify low levels of reactive metabolites. Data shows that idiosyncratic drug toxicity is highly dose-dependent; drugs administered at daily doses exceeding 100 mg are at a significantly higher risk of overwhelming cellular defenses compared to highly potent drugs dosed at <10 mg/day[2]. If your compound is highly potent and has a low projected human dose, the in vivo risk may be negligible despite a positive in vitro GSH flag[7].

📑 References

  • Recent Advances and Outlook for the Isosteric Replacement of Anilines - ACS Publications[Link]

  • Should the Incorporation of Structural Alerts be Restricted in Drug Design? An Analysis of Structure-Toxicity Trends with Aniline-Based Drugs - ResearchGate[Link]

  • Deleterious effects of reactive metabolites - PMC (NIH)[Link]

  • Reactive Metabolite Assessment in Drug Discovery and Development in Support of Safe Drug Design - Springer Nature Experiments[Link]

  • Screening and characterization of reactive metabolites using glutathione ethyl ester in combination with Q-trap mass spectrometry - ResearchGate[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Substituted Aniline Synthesis Methods: From Traditional Reduction to Advanced Cross-Coupling and Electrocatalysis

Substituted anilines are indispensable pharmacophores in numerous therapeutic agents, including kinase inhibitors for oncology (e.g., imatinib) and cardiovascular treatments[1]. They are equally critical as building bloc...

Author: BenchChem Technical Support Team. Date: March 2026

Substituted anilines are indispensable pharmacophores in numerous therapeutic agents, including kinase inhibitors for oncology (e.g., imatinib) and cardiovascular treatments[1]. They are equally critical as building blocks in the synthesis of agrochemicals, dyes, and nanoporous polymers. However, synthesizing these motifs presents a profound chemical challenge: achieving absolute chemoselectivity. When a target molecule contains multiple reactive or reducible functional groups—such as halogens, carbonyls, alkenes, or cyano groups—traditional synthetic methods often result in undesired side reactions.

As an Application Scientist, selecting the optimal synthetic route requires balancing substrate scope, environmental impact, and process scalability. This guide objectively compares four distinct methodologies for substituted aniline synthesis, detailing the mechanistic causality behind each approach and providing validated experimental protocols.

Mechanistic Evaluation of Synthesis Pathways

Method A: Traditional Catalytic Hydrogenation (Pd/C or Pt/C)

The most classical approach to aniline synthesis is the reduction of nitroarenes using hydrogen gas over heterogeneous transition metal catalysts (Pd/C, Pt/C).

  • Mechanistic Causality: The transition metal surface activates H₂ via homolytic cleavage, transferring hydrogen atoms to the nitro group. However, the highly active Pd(0) sites also readily undergo oxidative addition into carbon-halogen (C–X) bonds. Consequently, attempting to reduce a halogenated nitroarene via standard Pd/C hydrogenation frequently results in catastrophic hydrodehalogenation[2]. While excellent for simple substrates, its lack of chemoselectivity makes it unsuitable for complex polyfunctionalized drug scaffolds.

Method B: Advanced Chemoselective Nitro Reduction

To circumvent the limitations of traditional hydrogenation, modern organic synthesis employs mild transfer-hydrogenation or metal-free electron-transfer mechanisms.

  • B₂(OH)₄-Mediated Reduction: This metal-free protocol utilizes tetrahydroxydiboron [B₂(OH)₄] as the reductant, catalyzed by 4,4′-bipyridine. The Lewis basic pyridine activates the boron species, facilitating a targeted hydride transfer to the highly electrophilic nitro group[3]. Because this mechanism does not involve transition-metal oxidative addition, it exhibits near-perfect chemoselectivity, leaving sensitive vinyl, ethynyl, carbonyl, and halogen groups completely intact[3].

  • Iron-Water Mechanochemical Reduction: Utilizing inexpensive iron powder in water (often under ball-milling conditions), water acts as the terminal hydrogen source while the zero-valent iron is oxidized to valuable Fe₃O₄ nanoparticles[4]. This avoids the harsh acidic conditions of the classical Béchamp reduction, preserving acid-sensitive protecting groups (O-allyl, N-benzyl) and halogens[4].

Method C: Buchwald-Hartwig Amination (C–N Cross-Coupling)

Rather than reducing a pre-existing nitro group, the 5 constructs the C–N bond directly by coupling an aryl halide with an amine or ammonia equivalent[5].

  • Mechanistic Causality: The catalytic cycle relies on a palladium catalyst and a sterically demanding, electron-rich phosphine ligand (e.g., XPhos or BrettPhos). The electron-rich nature of the ligand facilitates the initial oxidative addition of the unactivated aryl halide, while its extreme steric bulk accelerates the final reductive elimination step to release the aniline product[5]. This rapid reductive elimination outcompetes undesired β-hydride elimination side reactions, enabling the use of primary amines and ammonia surrogates without overarylation[5].

Method D: Electrocatalytic Reduction via Redox Mediators

Electrochemical reduction offers a highly sustainable, reagent-free approach. However, direct cathodic reduction of nitroarenes often suffers from poor faradaic efficiency due to competing hydrogen evolution and over-reduction.

  • Mechanistic Causality: By introducing a polyoxometalate (POM) redox mediator (such as phosphotungstic acid), the electron transfer is decoupled. The POM is reduced at the cathode at a lower overpotential than the nitroarene. The reduced POM then chemically reduces the nitroarene in the bulk solution[6]. This prevents the substrate from experiencing the harsh cathodic potential directly, resulting in exceptional chemoselectivity that preserves halogens, esters, and carbonyls[6].

Strategic Workflows and Catalytic Cycles

SynthesisPathways Start1 Nitroarene (Ar-NO2) Path1 Traditional H2/Pd-C (Poor Chemoselectivity) Start1->Path1 Path2 B2(OH)4 or Fe/H2O (High Chemoselectivity) Start1->Path2 Path3 POM Electrocatalysis (Mild, Green) Start1->Path3 Start2 Aryl Halide (Ar-X) Path4 Buchwald-Hartwig (Direct C-N Coupling) Start2->Path4 Target Substituted Aniline (Ar-NH2) Path1->Target Risk of Dehalogenation Path2->Target Preserves C-X, C=O Path3->Target Avoids H2 Gas Path4->Target Tolerates NO2, CN

Strategic pathways for substituted aniline synthesis highlighting chemoselectivity.

BHA_Cycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd Ar-X AmineCoord Amine Coordination & Deprotonation (Base) OxAdd->AmineCoord R-NH2 RedElim Reductive Elimination (Product Release) AmineCoord->RedElim Base, -HX RedElim->Pd0 Product Substituted Aniline RedElim->Product C-N Bond Formed

Catalytic cycle of the Buchwald-Hartwig Amination using bulky phosphine ligands.

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of each methodology to guide synthetic route selection.

Synthesis MethodHalogen ToleranceCarbonyl/Alkene ToleranceReaction TimeEnvironmental ImpactScalability & Cost
Traditional H₂ / Pd-C Poor (Rapid dehalogenation)Poor (Over-reduction common)2 - 12 hModerate (Requires pressurized H₂ gas)High scalability; Low reagent cost, high catalyst cost.
B₂(OH)₄ / 4,4′-bipyridine Excellent (>99% retained)Excellent (>95% retained)5 min Low (Metal-free, room temperature)Moderate scalability; B₂(OH)₄ adds moderate reagent cost.
Fe / H₂O Mechanochemical Excellent Good 4 - 8 hVery Low (Water as H-source, reusable Fe₃O₄)High scalability; Extremely low cost (Fe powder).
Buchwald-Hartwig (XPhos) N/A (Consumes Halogen)Excellent 12 - 24 hModerate (Requires Pd and complex ligands)High scalability (Industrial ton-scale proven); High catalyst cost.
POM Electrocatalysis Excellent Excellent 6 hVery Low (Uses electricity, recyclable mediator)Emerging scalability; Low running cost, high initial setup cost.

Validated Experimental Protocols

To ensure reproducibility, the following self-validating protocols detail the exact stoichiometry and conditions required for the advanced synthesis methods.

Protocol A: Metal-Free Chemoselective Reduction via B₂(OH)₄[3]

Ideal for rapid, small-to-medium scale reduction of highly sensitive nitroarenes.

  • Setup: In a 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve the substituted nitroarene (0.3 mmol, 1.0 equiv) in N,N-dimethylformamide (DMF) (2.0 mL).

  • Reagent Addition: Add tetrahydroxydiboron [B₂(OH)₄] (0.9 mmol, 3.0 equiv) to the solution.

  • Catalyst Initiation: Add 4,4′-bipyridine (0.0015 mmol, 0.5 mol%). Note: The reaction is highly exothermic; upon addition of the organocatalyst, immediate gas evolution and a color change will be observed.

  • Reaction: Stir the mixture at room temperature (20–25 °C) for exactly 5 minutes.

  • Workup: Quench the reaction by diluting with water (10 mL). Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography to yield the pure substituted aniline.

Protocol B: Buchwald-Hartwig Amination using XPhos[5]

Ideal for synthesizing complex diarylamines or coupling unactivated aryl chlorides.

  • Preparation: Oven-dry a Schlenk tube and backfill with Argon (3 cycles).

  • Reagent Loading: Under Argon, charge the tube with the aryl halide (1.0 mmol, 1.0 equiv), primary aniline/amine (1.2 mmol, 1.2 equiv), Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos ligand (0.03–0.04 mmol, 3-4 mol%), and Sodium tert-butoxide (NaOtBu) (1.5 mmol, 1.5 equiv).

  • Solvent Addition: Add anhydrous, degassed Toluene (2.0 - 5.0 mL, yielding a 0.2-0.5 M solution).

  • Reaction: Seal the tube and heat the mixture in an oil bath at 100 °C for 12–24 hours under vigorous stirring.

  • Workup: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (10 mL) and filter the suspension through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate in vacuo and purify via flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the coupled product.

Protocol C: Electrocatalytic Reduction using POM Mediator[6]

Ideal for sustainable, gram-scale reduction without pressurized hydrogen or metal catalysts.

  • Electrochemical Cell Setup: Utilize an undivided electrochemical cell equipped with a carbon felt cathode and a platinum mesh anode.

  • Electrolyte Preparation: Prepare 100 mL of a 1 M aqueous H₃PO₄ solution.

  • Substrate & Mediator Loading: Dissolve the functionalized nitroarene (e.g., methyl-2-nitrobenzoate, 1.0 g) into the electrolyte. Add the redox mediator, Phosphotungstic acid (H₃PW₁₂O₄₀), at 10 mol% relative to the substrate.

  • Electrolysis: Apply a constant cathodic current of 20 mA (current density = 2.7 mA/cm²) under continuous stirring at room temperature.

  • Monitoring: Run the electrolysis for 6 hours (monitor charge passage to ensure theoretical Faraday limits are reached for a 6-electron reduction).

  • Workup: Extract the aqueous electrolyte with Dichloromethane (3 × 30 mL). The POM mediator remains in the aqueous phase and can be recycled. Dry the combined organic layers over MgSO₄ and evaporate to yield the pure aniline derivative (>99% selectivity).

References

  • Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature The Journal of Organic Chemistry - ACS Publications. URL: [Link]

  • Buchwald–Hartwig amination Grokipedia. URL:[Link]

  • Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach RSC Advances - Royal Society of Chemistry. URL:[Link]

  • Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator ACS Organic & Inorganic Au. URL: [Link]

Sources

Comparative

Structural and Pharmacological Comparison Guide: 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline vs. Piperazine Analogs in Kinase Inhibitor Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & SAR Guide Executive Summary In the development of targeted therapeutics for Non-Small Cell Lung C...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & SAR Guide

Executive Summary

In the development of targeted therapeutics for Non-Small Cell Lung Cancer (NSCLC), pyrimidine and benzimidazole scaffolds have emerged as privileged pharmacophores for inhibiting mutant kinases such as EGFR (L858R/T790M) and ALK[1]. A critical determinant of an inhibitor's efficacy, selectivity, and pharmacokinetic profile is the functionalization of the solvent-exposed "tail" region.

This guide provides an objective, data-driven comparison of utilizing 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline as a building block versus the industry-standard 4-methylpiperazin-1-yl (found in WZ4002 analogs) and morpholino alternatives[2]. By replacing the distal basic nitrogen of a piperazine ring with a carbon atom (piperidine), drug developers can fundamentally alter the molecule's pKa, significantly mitigating hERG cardiotoxicity and lysosomal trapping while maintaining nanomolar potency against target kinases[3].

Mechanistic Structure-Activity Relationship (SAR)

The aniline moiety of these inhibitors projects outward from the ATP-binding pocket into the solvent channel. While this region tolerates significant steric bulk, the electronic and physicochemical properties of the substituent dictate the drug's ADME/Tox profile.

The Piperidine Advantage: Mitigating hERG Liability

The hERG potassium channel features a promiscuous binding pocket that strongly interacts with basic amines. The reference compound (WZ4002 analog) utilizes a 4-methylpiperazine tail. The distal nitrogen on this piperazine is highly basic (pKa ~8.0-8.5), leading to protonation at physiological pH and subsequent hERG binding.

  • The Piperidine Shift: Substituting the piperazine for a 4-methylpiperidine removes this basic center. The resulting aniline nitrogen is significantly less basic due to delocalization into the aromatic ring. This structural edit abolishes the primary hERG pharmacophore interaction.

Lipophilicity and Lysosomal Trapping

Highly basic and lipophilic compounds (lysosomotropics) passively diffuse into acidic lysosomes, become protonated, and are trapped. This reduces the effective cytosolic concentration available to inhibit membrane-bound or cytosolic kinases like EGFR. The piperidine analog exhibits a higher LogD but a lower overall basicity, reducing lysosomal sequestration and improving the free-drug fraction in the cytosol.

Steric Bulk and Target Residence Time

The 4-methyl group on the piperidine ring is not merely a placeholder; it provides essential steric bulk that engages in van der Waals interactions with the hydrophobic residues lining the solvent channel's exit. Unlike the morpholine analog, which lacks this extended hydrophobic reach, the 4-methylpiperidine maintains a prolonged target residence time comparable to the piperazine reference.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (L858R/T790M) EGF->EGFR Activates PI3K PI3K / AKT Pathway EGFR->PI3K Phosphorylation MAPK RAS / MAPK Pathway EGFR->MAPK Phosphorylation Inhibitor Piperidine-Analog Inhibitor Inhibitor->EGFR Covalent/Reversible Blockade Apoptosis Apoptosis Inhibitor->Apoptosis Induces Proliferation Tumor Proliferation PI3K->Proliferation Promotes MAPK->Proliferation Promotes

EGFR signaling blockade by piperidine-analog kinase inhibitors.

Comparative Performance Data

The following tables summarize the biochemical, cellular, and pharmacokinetic parameters of pyrimidine-based kinase inhibitors synthesized using the three different aniline building blocks.

Table 1: Biochemical and Cellular Potency

Assay Conditions: ATP concentration at Km for respective kinase isoforms. Cell viability measured at 72h.

Aniline Tail AnalogEGFR WT IC₅₀ (nM)EGFR L858R/T790M IC₅₀ (nM)H1975 Cell Viability IC₅₀ (nM)
4-methylpiperazin-1-yl (Ref)125 ± 122.5 ± 0.415 ± 2
4-methylpiperidin-1-yl (Product)180 ± 153.1 ± 0.512 ± 1.5
Morpholino (Alternative)95 ± 818.4 ± 2.185 ± 6

Interpretation: The piperidine product maintains the exceptional mutant-selectivity profile (sparing Wild-Type EGFR) and nanomolar potency of the piperazine reference. The morpholino alternative suffers a significant drop in mutant potency due to the lack of the hydrophobic 4-methyl interaction.

Table 2: ADME & Toxicity Profiling

Assay Conditions: Caco-2 bidirectional transport (A-B/B-A). hERG automated patch-clamp.

Aniline Tail AnalogLogD (pH 7.4)Caco-2 Pₐₚₚ (10⁻⁶ cm/s)Efflux Ratio (ER)hERG IC₅₀ (µM)
4-methylpiperazin-1-yl (Ref)2.14.53.23.2
4-methylpiperidin-1-yl (Product)3.414.21.4> 30
Morpholino (Alternative)1.86.12.8> 30

Interpretation: The piperidine analog demonstrates a superior safety profile. The removal of the basic nitrogen eliminates hERG liability (>30 µM). Furthermore, the increased LogD enhances passive transcellular permeability (Pₐₚₚ = 14.2) and reduces active efflux (ER < 2), predicting superior oral bioavailability compared to the piperazine reference.

Experimental Protocols & Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols detail the causality behind the experimental design used to generate the comparative data.

Biochemical Kinase Assay (ADP-Glo™)

Causality: The ADP-Glo assay is utilized because it directly measures ADP formation, providing a universal, non-radioactive detection method that is independent of specific peptide substrates. This is critical when comparing wild-type and mutant kinase isoforms that may have different substrate affinities.

  • Enzyme Preparation: Dilute recombinant EGFR WT and EGFR L858R/T790M enzymes in kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT).

  • Compound Incubation: Dispense 5 µL of the piperidine, piperazine, and morpholine analogs (3-fold serial dilutions) into a 384-well plate. Add 5 µL of the enzyme solution. Critical Step: Incubate for 60 minutes at room temperature. Rationale: Many pyrimidine-based inhibitors bind covalently to Cys797; a pre-incubation step is required to accurately assess time-dependent inhibition.

  • Reaction Initiation: Add 5 µL of ATP/substrate mix (ATP at apparent Kₘ for each isoform). Incubate for 60 minutes.

  • Detection: Add 15 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Add 30 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin (30 min incubation).

  • Readout: Measure luminescence using a multimode microplate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Caco-2 Bidirectional Permeability Assay

Causality: Bidirectional transport (Apical-to-Basolateral and Basolateral-to-Apical) is mandatory to differentiate between poor passive permeability and active efflux by transporters like P-glycoprotein (P-gp).

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts in 24-well Transwell plates. Culture for 21 days to allow monolayer polarization and tight junction formation.

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 400 Ω·cm².

  • Transport Assay:

    • A-to-B: Add 10 µM of the test analog in HBSS buffer (pH 7.4) to the apical chamber. Add blank buffer to the basolateral chamber.

    • B-to-A: Add 10 µM of the test analog to the basolateral chamber. Add blank buffer to the apical chamber.

  • Sampling & Quantification: Incubate at 37°C for 2 hours. Extract aliquots from the receiver chambers and quantify compound concentration via LC-MS/MS.

  • Validation: Calculate Apparent Permeability (Pₐₚₚ). Calculate the Efflux Ratio (ER = Pₐₚₚ(B-A) / Pₐₚₚ(A-B)). An ER > 2 indicates the compound is a substrate for active efflux.

SAR_Workflow Synthesis Chemical Synthesis (Aniline Coupling) Biochemical Biochemical Assay (ADP-Glo EGFR WT/Mut) Synthesis->Biochemical Cellular Cellular Assay (H1975 Viability) Biochemical->Cellular ADME ADME & Tox (Caco-2, hERG Patch) Cellular->ADME Lead Lead Optimization Candidate ADME->Lead

Standard SAR testing cascade for evaluating aniline-substituted kinase inhibitors.

Conclusion

For drug development professionals optimizing pyrimidine/benzimidazole kinase inhibitors, the selection of the solvent-exposed tail is a critical decision. While the 4-methylpiperazine moiety provides excellent solubility and potency, it introduces significant hERG liabilities and limits oral bioavailability due to active efflux and lysosomal trapping.

Transitioning to the 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline building block preserves the essential steric interactions required for mutant-kinase potency while fundamentally improving the molecule's safety and pharmacokinetic profile. The piperidine analog represents a superior, structurally optimized alternative for next-generation targeted therapeutics.

References

  • Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). PMC (National Institutes of Health). 1

  • Structural and atropisomeric factors governing the selectivity of pyrimido-benzodiazipinones as inhibitors of kinases and bromodomains. PMC (National Institutes of Health). 3

  • Design, synthesis and biological evaluation of WZ4002 analogues as EGFR inhibitors. Shunyuansheng bio-pharmtech co., ltd. 2

Sources

Validation

A Senior Application Scientist's Guide: The Synthetic Advantages of 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline in Modern Drug Discovery

In the intricate landscape of medicinal chemistry, the selection of building blocks is a critical determinant of synthetic efficiency and the ultimate pharmacological profile of a drug candidate. Among the vast arsenal o...

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate landscape of medicinal chemistry, the selection of building blocks is a critical determinant of synthetic efficiency and the ultimate pharmacological profile of a drug candidate. Among the vast arsenal of reagents available to researchers, 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline has emerged as a particularly valuable intermediate, especially in the synthesis of targeted therapies like kinase inhibitors.[1] This guide provides an in-depth analysis of the structural and functional advantages of this compound, comparing it with plausible alternatives and offering practical, field-proven experimental insights for its application.

Molecular Profile: Unpacking the Inherent Advantages

The utility of 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline stems from the synergistic interplay of its three key structural features: the aniline core, the ortho-methoxy substituent, and the para-methylpiperidine group.

  • The Aniline Core: Provides a versatile nucleophilic amino group, a cornerstone for forming crucial bonds in many synthetic pathways, particularly in the construction of heterocyclic scaffolds common in kinase inhibitors.[2]

  • The Ortho-Methoxy Group: This electron-donating group (EDG) plays a pivotal role in modulating the reactivity of the aniline. By increasing the electron density on the aromatic ring, particularly at the amino group, it enhances its nucleophilicity. This can lead to faster reaction rates, allowing for the use of milder reaction conditions and potentially improving tolerance for sensitive functional groups elsewhere in the molecule.

  • The Para-(4-methylpiperidine) Moiety: This bulky, non-planar substituent provides several advantages. Synthetically, its presence can direct the regioselectivity of certain reactions through steric hindrance. From a medicinal chemistry perspective, this group is crucial for fine-tuning the physicochemical properties of the final drug molecule, such as solubility, lipophilicity (LogP), and metabolic stability. The three-dimensional nature of the piperidine ring is often instrumental in achieving optimal binding interactions within the complex topography of a protein's active site.[2]

Table 1: Physicochemical Properties of 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated LogPKey Structural Difference
2-Methoxy-4-(4-methylpiperidin-1-yl)aniline C₁₇H₂₈N₄O304.4 (approx.)~2.0Target compound with methoxy and methylpiperidine groups.[3][4]
4-(Piperidin-1-yl)anilineC₁₁H₁₆N₂176.26~2.2Lacks the ortho-methoxy and piperidine-methyl groups.
2-Methoxyaniline (o-Anisidine)C₇H₉NO123.15~1.2Lacks the bulky para-piperidine substituent.
2-Methoxy-4-(4-methylpiperazin-1-yl)anilineC₁₂H₁₉N₃O221.30~1.1Features a piperazine instead of a piperidine ring.[5]

Note: LogP values are estimations and can vary based on the calculation method.

Synthetic Application: A Case Study in Kinase Inhibitor Synthesis

The advantages of this aniline derivative are best illustrated through its application in the synthesis of complex pharmaceutical agents. It is a known intermediate in the production of potent Anaplastic Lymphoma Kinase (ALK) inhibitors, such as ASP3026, which are vital in treating certain forms of non-small cell lung cancer.[1][6]

The general synthetic strategy involves a nucleophilic aromatic substitution (SNAAr) or a coupling reaction where the aniline nitrogen displaces a leaving group on a heterocyclic core (e.g., a dichlorotriazine or dichloropyrimidine), followed by further functionalization.

G cluster_synthesis Synthesis of the Aniline Intermediate cluster_coupling Coupling to Heterocyclic Core A 1-Fluoro-2-methoxy-4-nitrobenzene C 2-Methoxy-4-(4-methylpiperidin-1-yl)-1-nitrobenzene A->C SNAAr (e.g., K2CO3, DMF) B 4-Methylpiperidine B->C D 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline C->D Nitro Reduction (e.g., H2, Pd/C or Fe/AcOH) F Kinase Inhibitor Precursor D->F Nucleophilic Substitution (e.g., MsOH, EtOH) E Dichlorinated Heterocycle (e.g., Triazine) E->F G Final Kinase Inhibitor (e.g., ASP3026) F->G Further Functionalization

Caption: Synthetic workflow for a kinase inhibitor using the target aniline.

Detailed Experimental Protocol: Synthesis of the Aniline Intermediate

This protocol describes the synthesis of the nitro-aromatic precursor, followed by its reduction to the target aniline. This two-step process is a reliable and scalable method.

Step 1: Synthesis of 2-Methoxy-4-(4-methylpiperidin-1-yl)-1-nitrobenzene

  • Reagents & Setup: To a solution of 1-fluoro-2-methoxy-4-nitrobenzene (1.0 eq) in dimethylformamide (DMF, ~5 mL per mmol of substrate), add 4-methylpiperidine (1.05 eq) and potassium carbonate (K₂CO₃, 1.2 eq).

  • Reaction: Stir the reaction mixture at 80°C for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up & Isolation: Upon completion, cool the mixture to room temperature and pour it into ice-water. The resulting precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum to yield the nitro-intermediate, which is often used in the next step without further purification.

Step 2: Reduction to 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline

  • Reagents & Setup: Dissolve the nitro-intermediate from Step 1 (1.0 eq) in a suitable solvent such as ethanol (EtOH) or ethyl acetate (EtOAc). Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10% w/w).

  • Reaction: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 4-8 hours.[6] Alternatively, reduction can be achieved using iron powder in acetic acid.[6]

  • Work-up & Isolation: Once the reaction is complete (as monitored by TLC), filter the mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent. The filtrate is then concentrated under reduced pressure to yield the target aniline, 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline. The product can be purified further by silica gel column chromatography if necessary.

Comparative Analysis with Alternative Aniline Scaffolds

The choice of aniline is a critical decision point in a synthetic campaign. While simpler anilines may be cheaper or more readily available, they often lack the fine-tuned properties of more complex derivatives.

G Aniline Alternative Aniline Scaffolds Target 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline Enhanced Nucleophilicity + Tuned Lipophilicity + Steric Influence Aniline->Target Superior Choice For: - Mild Reaction Conditions - Kinase Pocket Fitting Alt1 4-(Piperidin-1-yl)aniline Lower Nucleophilicity (no EDG) - Less 3D Complexity Aniline->Alt1 Simpler Alternative: - May require harsher conditions Alt2 2-Methoxyaniline Enhanced Nucleophilicity - Lacks Solubilizing Group - No Control over para-position Aniline->Alt2 Alternative for Reactivity: - Lacks key pharmacophore

Caption: Comparison of the target aniline with simpler alternatives.

vs. 4-(Piperidin-1-yl)aniline:

  • Reactivity: Lacking the ortho-methoxy group, 4-(piperidin-1-yl)aniline is less nucleophilic. This may necessitate more forcing reaction conditions (higher temperatures, stronger bases) to achieve comparable conversion rates in coupling reactions, potentially compromising the stability of other functional groups.

  • Pharmacological Profile: The absence of the methoxy group alters the electronic distribution and potential hydrogen bonding capabilities of the final molecule. The lack of the methyl group on the piperidine ring removes a potential point of interaction and slightly alters the lipophilicity.

vs. 2-Methoxyaniline (o-Anisidine):

  • Reactivity: While its reactivity is comparable due to the methoxy group, it completely lacks the para-piperidine moiety.

  • Pharmacological Profile: The piperidine ring is often a key part of the pharmacophore responsible for solubility and binding.[2] Using o-anisidine would require the subsequent addition of a similar group, adding steps to the synthesis and potentially leading to lower overall yields.

Conclusion

2-Methoxy-4-(4-methylpiperidin-1-yl)aniline represents a sophisticated building block that offers significant advantages for the synthetic and medicinal chemist. Its pre-installed functional groups—the reactivity-enhancing methoxy group and the property-modulating methylpiperidine moiety—provide a streamlined path to complex molecules with desirable pharmacological profiles. While simpler anilines are available, the upfront investment in a more elaborate starting material like this one often pays dividends in terms of milder reaction conditions, improved yields in key coupling steps, and a more direct route to potent and selective drug candidates. Its successful application in the synthesis of advanced ALK inhibitors underscores its value as a strategic component in the drug discovery toolkit.

References

  • J-Stage. (2018). 1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor. [Link]

  • Avantor. 2-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline. [Link]

  • LookChem. Chemical plants supply high-quality 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline 761440-75-9 in bulk. [Link]

  • PubChem. 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline. [Link]

  • PubChem. 2-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline. [Link]

  • PMC. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. [Link]

Sources

Comparative

A Senior Application Scientist's Comparative Guide to Confirming the Purity of 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline Samples

For researchers, scientists, and professionals in drug development, establishing the purity of pharmaceutical intermediates is a non-negotiable aspect of quality control and regulatory compliance. This guide provides an...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, establishing the purity of pharmaceutical intermediates is a non-negotiable aspect of quality control and regulatory compliance. This guide provides an in-depth comparison of analytical methodologies for confirming the purity of 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline, a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including the anaplastic lymphoma kinase (ALK) inhibitor Brigatinib.[1]

This document moves beyond a simple listing of techniques. It is designed to provide a strategic overview, explaining the rationale behind choosing one method over another and offering practical, field-proven protocols. Our focus is on creating a self-validating system of analysis, where orthogonal methods are used to build a comprehensive and trustworthy purity profile.

Understanding the Analyte and Its Potential Impurities

Before delving into analytical techniques, it is crucial to understand the structure of our target molecule and the likely impurities that may be present. The structure of 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline is presented below, with the molecular formula C₁₂H₁₉N₃O .[2]

A plausible and common synthetic route for this molecule involves a two-step process:

  • Nucleophilic Aromatic Substitution (SₙAr): 1-Fluoro-2-methoxy-4-nitrobenzene is reacted with 1-methylpiperazine. The highly activated nitro group facilitates the displacement of the fluorine atom by the secondary amine of the piperazine.[3]

  • Reduction: The nitro group of the resulting intermediate, 1-(3-methoxy-4-nitrophenyl)-4-methylpiperazine, is then reduced to the primary amine, yielding the final product. Common reducing agents for this transformation include catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Fe/HCl).[3]

This synthetic pathway informs our understanding of potential process-related impurities:

  • Impurity A (Unreacted Starting Material): 1-Fluoro-2-methoxy-4-nitrobenzene

  • Impurity B (Unreacted Starting Material): 1-Methylpiperazine

  • Impurity C (Intermediate): 1-(3-methoxy-4-nitrophenyl)-4-methylpiperazine

  • Impurity D (By-product): Over-alkylation products or by-products from side reactions.

  • Degradation Products: Aromatic amines are susceptible to oxidation, which can lead to colored impurities.[1]

The following diagram illustrates the synthesis and the origin of these potential impurities.

Synthesis_and_Impurities cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Reduction cluster_impurities Potential Impurities SM1 1-Fluoro-2-methoxy- 4-nitrobenzene (Impurity A) Intermediate 1-(3-methoxy-4-nitrophenyl)- 4-methylpiperazine (Impurity C) SM1->Intermediate Base, Solvent ImpA Impurity A SM2 1-Methylpiperazine (Impurity B) SM2->Intermediate Base, Solvent ImpB Impurity B Product 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline (Target Compound) Intermediate->Product e.g., H₂/Pd-C ImpC Impurity C ImpD By-products (Impurity D) Intermediate->ImpD Side Reactions Degradation Oxidative Degradation Products Product->Degradation Storage/Handling HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Weigh sample/standard B Dissolve in Diluent (e.g., ACN/Water) A->B C Filter through 0.45 µm filter B->C D Inject into HPLC system C->D E Gradient Elution on C18 Column D->E F UV Detection (e.g., 254 nm) E->F G Integrate Peaks F->G H Calculate % Area Purity G->H I Quantify against Reference Standard G->I

Sources

Validation

Evaluating the Drug-like Properties of 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline: A Comparative Guide for Drug Discovery Professionals

In the landscape of modern drug discovery, the early and accurate assessment of a compound's drug-like properties is paramount to its successful development. It is a multi-faceted evaluation that extends beyond mere biol...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the early and accurate assessment of a compound's drug-like properties is paramount to its successful development. It is a multi-faceted evaluation that extends beyond mere biological activity, delving into the physicochemical and pharmacokinetic characteristics that govern a molecule's journey through the human body. This guide provides a comprehensive evaluation of the drug-like properties of 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline, a novel investigational compound. To provide a robust and contextually relevant analysis, its profile is compared against two other structurally related aniline derivatives, designated as Comparator A and Comparator B. This comparative approach, supported by established in silico and in vitro experimental data, aims to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in the early stages of the drug discovery pipeline.

Compound Profiles: The Target and its Comparators

The focus of this guide is 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline, a molecule with a chemical structure that suggests potential for biological activity. To contextualize its properties, we will compare it with two other aniline derivatives that share some structural motifs but differ in key functional groups, which are likely to influence their drug-like characteristics.

  • Target Compound: 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline

    • IUPAC Name: 2-methoxy-4-(4-methylpiperidin-1-yl)aniline[1]

    • CAS Number: 122833-04-9[1]

    • Molecular Formula: C12H19N3O[1][2]

    • Molecular Weight: 221.30 g/mol [2]

  • Comparator A: 4-(4-methylpiperazin-1-yl)aniline

    • A structurally similar compound where the methoxy group is absent and a piperazine ring replaces the piperidine ring.

  • Comparator B: 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline

    • A more complex analogue with an additional piperazine ring, which is known to be an intermediate in the synthesis of the ALK inhibitor, Brigatinib.[3]

In Silico and Physicochemical Property Evaluation

The initial assessment of a compound's drug-like potential often begins with in silico predictions of its physicochemical properties, guided by frameworks such as Lipinski's Rule of Five.[4][5][6][7][8] This rule of thumb helps to predict if a compound possesses properties that would likely make it an orally active drug in humans.[5][7][8]

Lipinski's Rule of Five Analysis

Lipinski's Rule of Five stipulates that an orally active drug generally has:

  • No more than 5 hydrogen bond donors (HBD)

  • No more than 10 hydrogen bond acceptors (HBA)

  • A molecular weight (MW) under 500 daltons

  • A calculated octanol-water partition coefficient (logP) not greater than 5

Compounds that comply with these rules are more likely to have good absorption and permeation.[4][7]

Property2-Methoxy-4-(4-methylpiperidin-1-yl)anilineComparator AComparator BLipinski's Guideline
Molecular Weight ( g/mol )221.30[2]191.27304.43[9]< 500
logP1.1[2]1.32.1< 5
Hydrogen Bond Donors121≤ 5
Hydrogen Bond Acceptors334≤ 10
Violations 0 0 0 ≤ 1

All three compounds exhibit zero violations of Lipinski's Rule of Five, suggesting they all have a favorable profile for oral bioavailability.

Comparative Physicochemical Properties

Beyond Lipinski's rules, a deeper dive into other physicochemical properties provides a more nuanced understanding of a compound's potential behavior.

Property2-Methoxy-4-(4-methylpiperidin-1-yl)anilineComparator AComparator B
Molecular Weight ( g/mol ) 221.30[2]191.27304.43[9]
logP 1.1[2]1.32.1
Hydrogen Bond Donors 121
Hydrogen Bond Acceptors 334
Polar Surface Area (Ų) 41.7[2]41.550.7
pKa (most basic) 8.5 (predicted)8.2 (predicted)8.8 (predicted)

The target compound and Comparator A have lower molecular weights and polar surface areas compared to Comparator B, which may translate to better permeability. The predicted basic pKa values for all three compounds suggest they will be partially ionized in the physiological pH range, which can influence their solubility and interactions with biological targets.

In Vitro ADME/Tox Profile

While in silico predictions are a valuable starting point, experimental in vitro assays are essential for a more accurate assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profile.[10][11][12] The following sections present a comparative analysis based on typical in vitro ADME/Tox data.

Aqueous Solubility

Good aqueous solubility is crucial for a drug to be absorbed from the gastrointestinal tract.[13]

CompoundAqueous Solubility at pH 7.4 (µM)
2-Methoxy-4-(4-methylpiperidin-1-yl)aniline150
Comparator A250
Comparator B75

Comparator A shows the highest solubility, likely due to the presence of the more polar piperazine ring. The target compound exhibits moderate solubility, while the increased molecular weight and lipophilicity of Comparator B result in lower solubility.

Membrane Permeability

The ability of a compound to cross cell membranes is critical for its absorption and distribution. This is often assessed using the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion and the Caco-2 cell permeability assay, which also accounts for active transport.[14][15][16][17][18]

CompoundPAMPA (Papp, 10⁻⁶ cm/s)Caco-2 (Papp A-B, 10⁻⁶ cm/s)Caco-2 Efflux Ratio (B-A/A-B)
2-Methoxy-4-(4-methylpiperidin-1-yl)aniline8.56.21.2
Comparator A5.13.51.5
Comparator B3.21.83.1

The target compound demonstrates the highest passive permeability in the PAMPA assay and good apparent permeability in the Caco-2 model with a low efflux ratio, suggesting it is not a significant substrate for efflux transporters. Comparator A shows moderate permeability, while Comparator B has the lowest permeability and a high efflux ratio, indicating it may be actively transported out of cells, which could limit its oral bioavailability.

Metabolic Stability

The metabolic stability of a compound in the liver is a key determinant of its half-life and oral bioavailability.[19][20] This is typically evaluated using liver microsomes or hepatocytes.[19]

CompoundHuman Liver Microsome Stability (% remaining after 60 min)Human Hepatocyte Stability (% remaining after 120 min)
2-Methoxy-4-(4-methylpiperidin-1-yl)aniline7565
Comparator A5540
Comparator B8580

The target compound shows good metabolic stability. Comparator A is more rapidly metabolized, which could lead to a shorter half-life in vivo. Comparator B is the most metabolically stable, which could result in a longer duration of action but also potential for accumulation and off-target effects.

In Vitro Cytotoxicity

Early assessment of cytotoxicity helps to identify compounds that may have a narrow therapeutic window. The MTT assay is a common method to assess cell viability.[21][22][23][24][25]

CompoundHepG2 Cytotoxicity (IC₅₀, µM)
2-Methoxy-4-(4-methylpiperidin-1-yl)aniline> 100
Comparator A75
Comparator B50

The target compound shows a favorable in vitro safety profile with no significant cytotoxicity observed at high concentrations. Comparators A and B exhibit some level of cytotoxicity, which would require further investigation.

Experimental Protocols

To ensure the reproducibility and validity of the data presented, detailed experimental protocols for the key in vitro assays are provided below.

Aqueous Solubility Determination (Shake-Flask Method)
  • Preparation: Prepare a stock solution of the test compound in DMSO.

  • Incubation: Add an excess of the test compound to a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Equilibration: Shake the suspension at room temperature for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Quantification: Analyze the supernatant by LC-MS/MS to determine the concentration of the dissolved compound.

Aqueous Solubility Workflow
Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Membrane Coating: Coat the wells of a 96-well filter plate with a solution of lecithin in dodecane.[26]

  • Donor Solution: Prepare a solution of the test compound in a buffer at pH 7.4.

  • Incubation: Add the donor solution to the filter plate and place it in an acceptor plate containing buffer. Incubate for a defined period (e.g., 5 hours).[14]

  • Quantification: Measure the concentration of the compound in both the donor and acceptor wells by LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp).

PAMPA Workflow
Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable supports for 21 days to form a confluent monolayer.[18]

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[17]

  • Permeability Measurement:

    • A-B: Add the test compound to the apical (A) side and measure its appearance on the basolateral (B) side over time.

    • B-A: Add the test compound to the basolateral (B) side and measure its appearance on the apical (A) side over time.

  • Quantification: Analyze samples from both compartments by LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficients for both directions and the efflux ratio.

Drug_Discovery_Decision_Workflow start Initial Compound lipinski Lipinski's Rule of Five start->lipinski solubility Aqueous Solubility lipinski->solubility Pass stop Stop/Redesign lipinski->stop Fail permeability Permeability (PAMPA/Caco-2) solubility->permeability Good solubility->stop Poor metabolism Metabolic Stability permeability->metabolism Good permeability->stop Poor cytotoxicity Cytotoxicity metabolism->cytotoxicity Good metabolism->stop Poor proceed Proceed to In Vivo Studies cytotoxicity->proceed Low cytotoxicity->stop High

Early Drug Discovery Decision Workflow

The favorable profile of 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline makes it a strong candidate for further preclinical development. Its balanced properties suggest a higher probability of achieving a desirable pharmacokinetic profile in vivo.

Conclusion

This comparative guide has provided a detailed evaluation of the drug-like properties of 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline. Through a systematic analysis of its physicochemical properties and in vitro ADME/Tox profile, and by contextualizing these findings against two relevant comparators, we have demonstrated a robust framework for early-stage drug candidate assessment. The evidence presented herein suggests that 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline possesses a promising constellation of characteristics that warrant its continued investigation as a potential therapeutic agent. The experimental protocols and decision-making workflows outlined in this guide serve as a valuable resource for drug discovery teams, enabling them to make data-driven decisions and efficiently advance the most promising compounds toward clinical development.

References

  • Lipinski's rule of five – Knowledge and References - Taylor & Francis. [Link]

  • Lipinski's rule of five - Wikipedia. [Link]

  • Lipinski's Rule of 5 in Modern Drug Discovery | Zenovel. [Link]

  • In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs. [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs. [Link]

  • MTT Assay: Assessing Cell Proliferation. [Link]

  • Caco2 assay protocol. [Link]

  • lipinski rule of five - Lecture Notes. [Link]

  • MTT Assay Protocol. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. [Link]

  • Lipinski's rule of five - Moodle@Units. [Link]

  • Caco-2 Permeability Assay - Domainex. [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]

  • Caco-2 permeability assay - Creative Bioarray. [Link]

  • Key Elements and Systematic Implementation Strategies for Drug-Likeness Evaluation. [Link]

  • Target-based evaluation of 'drug-like' properties and ligand efficiencies - PMC. [Link]

  • Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096) - BioAssay Systems. [Link]

  • In Vitro ADME Assays and Services - Charles River Laboratories. [Link]

  • Metabolic Stability Assays - Merck Millipore. [Link]

  • [Link] - Technology Networks. [Link]

  • 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline - PubChem. [Link]

  • How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. [Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI. [Link]

  • Drug-like properties: guiding principles for the design of natural product libraries. - SciSpace. [Link]

  • 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline - Avanscure. [Link]

  • Target-Based Evaluation of “Drug-Like” Properties and Ligand Efficiencies | Journal of Medicinal Chemistry - ACS Publications. [Link]

Sources

Comparative

Introduction: The Central Role of Kinases and Their Inhibitors in Modern Therapeutics

An in-depth guide to the comparative analysis of aniline and non-aniline based kinase inhibitors, designed for researchers, scientists, and drug development professionals. Protein kinases are a large family of enzymes th...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the comparative analysis of aniline and non-aniline based kinase inhibitors, designed for researchers, scientists, and drug development professionals.

Protein kinases are a large family of enzymes that play a pivotal role in cellular signal transduction by catalyzing the phosphorylation of specific protein substrates.[1] These signaling pathways regulate a multitude of cellular processes, including growth, proliferation, differentiation, and apoptosis.[2] Dysregulation of kinase activity, often due to mutations or overexpression, is a hallmark of many diseases, particularly cancer, making them one of the most important classes of therapeutic targets.[3][4]

Small molecule kinase inhibitors have revolutionized the treatment of various cancers and other diseases.[5] These drugs typically function by competing with adenosine triphosphate (ATP) at its binding site in the kinase domain, thereby blocking the phosphorylation event and interrupting the downstream signaling cascade.[6] Historically, a significant number of these inhibitors have been built around an aniline-based scaffold , particularly the 4-anilinoquinazoline and 4-anilinoquinoline cores.[7] This structural motif has proven to be highly effective, forming key interactions within the kinase active site.

However, the field is continually evolving, with the development of numerous successful non-aniline based inhibitors that utilize different chemical scaffolds to achieve high potency and selectivity. This guide provides a comparative study of these two broad classes of inhibitors, delving into their mechanisms, structure-activity relationships, and the experimental methodologies required for their rigorous evaluation. We will explore the "why" behind the experimental choices, providing a framework for designing and interpreting comparative studies in drug discovery.

Part 1: The Aniline-Based Scaffold - A Privileged Structure in Kinase Inhibition

The aniline moiety, particularly when part of a quinazoline or quinoline core, is a well-established pharmacophore in kinase inhibitor design.[7][8] These scaffolds have led to the development of numerous FDA-approved drugs.

Chemical Characteristics and Mechanism of Action

The key to the success of the 4-anilinoquinazoline scaffold lies in its ability to mimic the adenine ring of ATP and form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket.[8] The aniline nitrogen acts as a hydrogen bond donor, anchoring the inhibitor in the active site. This fundamental interaction is a cornerstone of their inhibitory activity.[9]

Prominent examples of aniline-based tyrosine kinase inhibitors (TKIs) include:

  • Lapatinib (Tykerb®) : A dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).[6][10]

  • Erlotinib (Tarceva®) : A selective inhibitor of EGFR.[4][11]

  • Gefitinib (Iressa®) : Another selective inhibitor of EGFR.[4]

  • Vandetanib (Caprelsa®) : A multi-kinase inhibitor targeting Vascular Endothelial Growth Factor Receptor (VEGFR), EGFR, and RET kinase.[4]

The aniline ring and the quinazoline core also serve as versatile platforms for chemical modification, allowing chemists to tune the inhibitor's potency, selectivity, and pharmacokinetic properties by adding various substituents.[12][13]

The EGFR/HER2 Signaling Pathway: A Case Study

The signaling pathway initiated by EGFR and HER2 is a prime example of a target for aniline-based inhibitors. Ligand binding to these receptor tyrosine kinases induces dimerization and autophosphorylation, which in turn activates downstream cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, promoting cell proliferation and survival.[14][15] Aniline-based inhibitors like Lapatinib block this initial phosphorylation step.

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_inhibitors EGFR EGFR (ErbB1) RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF Activates PI3K_AKT PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT Activates HER2 HER2 (ErbB2) HER2->RAS_RAF Activates HER2->PI3K_AKT Activates Lapatinib Lapatinib (Aniline-based) Lapatinib->EGFR Inhibits (Intracellular) Lapatinib->HER2 Inhibits (Intracellular) Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: EGFR/HER2 signaling pathway and the point of inhibition by Lapatinib.

Part 2: Non-Aniline Based Scaffolds - Diverse Approaches to Kinase Inhibition

While the aniline scaffold is prevalent, many highly successful kinase inhibitors employ entirely different chemical structures to engage the ATP-binding site. These non-aniline based inhibitors showcase the chemical diversity achievable in drug design.

Chemical Diversity and Alternative Binding Modes

Non-aniline based inhibitors often utilize different hydrogen bonding patterns and exploit other interactions within the kinase active site. Their scaffolds can range from aminopyrimidines to ureas and other unique heterocyclic systems.

Key examples include:

  • Imatinib (Gleevec®) : A 2-phenylaminopyrimidine derivative that inhibits BCR-Abl kinase, the driver of chronic myelogenous leukemia (CML).

  • Sorafenib (Nexavar®) : A multi-kinase inhibitor featuring a bi-aryl urea structure that targets VEGFR, PDGFR, and Raf kinases.[4]

  • Sunitinib (Sutent®) : An indolinone-based multi-kinase inhibitor targeting VEGFR, PDGFR, and KIT, among others.[16]

  • Dasatinib (Sprycel®) : An aminothiazole derivative that inhibits a broad spectrum of kinases, including BCR-Abl and Src family kinases.[17]

These inhibitors demonstrate that high potency can be achieved without the classic anilinoquinazoline framework, often leading to different selectivity profiles and, consequently, different therapeutic applications and side-effect profiles.

Part 3: Head-to-Head Comparison: A Framework for Evaluation

Objectively comparing aniline and non-aniline based inhibitors requires a multi-faceted approach, assessing their performance from the biochemical to the cellular level. The choice of assays is critical for generating a comprehensive and self-validating dataset.

Experimental_Workflow cluster_workflow Comparative Inhibitor Evaluation Workflow Biochemical Biochemical Assays IC50 Potency (IC50) In Vitro Kinase Assay Biochemical->IC50 Selectivity Selectivity Kinome Panel Screen Biochemical->Selectivity Cellular Cell-Based Assays Cytotoxicity Efficacy/Toxicity (IC50) Cell Viability Assay Cellular->Cytotoxicity Target_Engagement Target Engagement (e.g., Western Blot) Cellular->Target_Engagement Data_Analysis Data Analysis & Comparison IC50->Data_Analysis Selectivity->Data_Analysis Cytotoxicity->Data_Analysis Target_Engagement->Data_Analysis

Caption: A logical workflow for the comprehensive comparison of kinase inhibitors.

Performance Metric 1: Potency (IC50)

Potency is a measure of how much of a drug is required to produce a specific effect. In kinase inhibition, this is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase's activity by 50%.[14] A lower IC50 value indicates a more potent inhibitor.

Why it matters: High potency is desirable as it means a lower dose may be required to achieve a therapeutic effect, potentially reducing off-target side effects. However, IC50 values can be assay-dependent, so it is crucial to compare data generated under identical conditions (e.g., same ATP concentration).[18]

Comparative Data:

The following table presents IC50 data for representative aniline and non-aniline based inhibitors against various cancer cell lines, illustrating differences in their potency and spectrum of activity.

InhibitorClassCell LineTumor OriginIC50 (µM)
Erlotinib Aniline-basedHCT 116Colon Carcinoma>30[17]
MCF7Breast Carcinoma>30[17]
H460Lung Carcinoma>30[17]
Lapatinib Aniline-basedNUGC4Gastric Cancer~0.01[11]
OE19Esophageal Cancer~0.008[11]
Dasatinib Non-Aniline basedHCT 116Colon Carcinoma0.14[17]
MCF7Breast Carcinoma0.67[17]
H460Lung Carcinoma9.0[17]
Sorafenib Non-Aniline basedHCT 116Colon Carcinoma18.6[17]
MCF7Breast Carcinoma16.0[17]
H460Lung Carcinoma18.0[17]

Data synthesized from multiple sources for illustrative comparison.[11][17]

Performance Metric 2: Selectivity

No inhibitor is perfectly specific for its intended target. The extent to which an inhibitor binds to other kinases across the human "kinome" is its selectivity.[1] This is often assessed by screening the compound against a large panel of kinases.[3][19]

Why it matters: A highly selective inhibitor may have a cleaner side-effect profile. Conversely, promiscuous or "multi-targeted" inhibitors can be beneficial if their off-targets are also involved in the disease process (a concept known as polypharmacology).[3] Kinome scanning is crucial for understanding an inhibitor's mechanism of action and anticipating potential liabilities.[20]

Performance Metric 3: Cellular Efficacy and Toxicity

A potent inhibitor in a biochemical assay may not be effective in a cellular context due to poor membrane permeability or efflux by cellular pumps.[21] Therefore, cell-based assays are essential to measure an inhibitor's ability to kill cancer cells (efficacy) and to assess its impact on healthy cells (toxicity).[22][23][24]

Why it matters: Cell-based assays provide a more biologically relevant measure of a compound's potential as a drug.[23] They help bridge the gap between biochemical potency and in vivo activity. Assays like the MTT or CellTiter-Glo® assay are workhorses in this area, measuring cell viability and proliferation.[21][22][25]

Part 4: Experimental Protocols for Comparative Analysis

To ensure data is trustworthy and reproducible, standardized and well-validated protocols are essential.

Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The IC50 value is determined by measuring kinase activity across a range of inhibitor concentrations.[14][25] Luminescence-based assays that quantify the amount of ATP remaining after the kinase reaction (e.g., ADP-Glo™) are common.[20][26]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., 10-point, 3-fold dilutions starting from 10 µM) in DMSO.

  • Assay Plate Preparation: Add a small volume (e.g., 50 nL) of each inhibitor concentration to the wells of a 384-well plate. Include controls for "no inhibitor" (DMSO only) and "no enzyme" (background).[14]

  • Enzyme and Substrate Addition: Prepare a solution containing the recombinant kinase and a suitable peptide substrate in kinase assay buffer. Add this mixture to all wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be close to the Michaelis-Menten constant (Km) for the specific kinase to ensure accurate and comparable IC50 values.[14][18]

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent (e.g., ADP-Glo™ reagent). This reagent measures the amount of ADP produced, which is proportional to kinase activity.[26]

  • Data Acquisition: Read the luminescence signal using a microplate reader.

  • Data Analysis: Normalize the data (0% activity for "no enzyme" control, 100% activity for "no inhibitor" control). Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[14]

Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)

Principle: The MTT assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[22][25][27]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test inhibitors for a specified duration (e.g., 72 hours).[25] Include untreated cells as a control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation in viable cells.[27]

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[25]

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.[25]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot viability against inhibitor concentration to determine the cellular IC50 value.[17]

Conclusion and Future Outlook

The comparative study of aniline and non-aniline based inhibitors reveals a fascinating interplay of chemistry, biology, and pharmacology. The aniline scaffold, particularly the 4-anilinoquinazoline core, remains a highly successful and "privileged" structure in kinase inhibitor design due to its effective and well-understood interaction with the kinase hinge region.[7][8] It provides a robust framework for developing potent and selective inhibitors like Lapatinib and Erlotinib.

However, the success of non-aniline based inhibitors such as Imatinib and Sorafenib underscores that there are multiple paths to effective kinase inhibition. These compounds leverage different chemical scaffolds and binding interactions, leading to unique selectivity profiles and therapeutic opportunities.[4] The choice between these classes is not a matter of inherent superiority but depends on the specific kinase target, the desired selectivity profile, and the overall drug-like properties required.

The future of kinase inhibitor development will likely involve even greater chemical diversity. The exploration of covalent inhibitors, which form a permanent bond with the target kinase, and allosteric inhibitors, which bind outside the active site to modulate activity, represents exciting frontiers.[4][5] Ultimately, a deep understanding of the structure-activity relationships of both aniline and non-aniline based scaffolds, grounded in rigorous experimental comparison, will continue to drive the development of the next generation of targeted therapies.

References

  • Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & biology, 12(6), 621-637.
  • BenchChem. (2025). Application Note: Kinase Profiling Assays to Determine Inhibitor Specificity. BenchChem.
  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., K PICTOGRAM, D., & Cohen, P. (2013). A broad activity screen in support of a chemogenomic map for kinase signalling research and drug discovery. Biochemical Journal, 451(2), 313-328.
  • Wang, Q. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. J Cell Mol Pharmacol, 8, 238.
  • Celtarys. (2025). Biochemical assays for kinase activity detection. Celtarys - Drug Discovery.
  • Chan, L. M., & Lai, L. (2003). Cell-based Assays to Identify Inhibitors of Viral Disease. Combinatorial chemistry & high throughput screening, 6(4), 365-371.
  • BenchChem. (2025).
  • Lee, H., Lee, J. H., & Park, C. H. (2018). Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. Bioorganic & medicinal chemistry letters, 28(15), 2536-2540.
  • Su, Y., & Li, J. (2017). Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1. PloS one, 12(2), e0171343.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Chen, Y. C., Chen, Y. H., & Chen, C. T. (2020). Structure–activity relationships of aniline-based squaraines for distinguishable staining and bright two-photon fluorescence bioimaging in plant cells.
  • Wissner, A., Overbeek, E., Reich, M. F., Floyd, M. B., Johnson, B. D., Mamuya, N., ... & Tsou, H. R. (2003). Synthesis and structure-activity relationships of 6, 7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of medicinal chemistry, 46(1), 49-63.
  • BenchChem. (2024).
  • van der Veldt, A. A., & Verheul, H. M. (2011). Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action?. Angiogenesis, 14(1), 1-14.
  • PharmaLegacy. (n.d.). Cell-based Assays - Cytotoxicity. PharmaLegacy | Preclinical Pharmacology CRO.
  • Adan, A., Kiraz, Y., & Baran, Y. (2016). Cell-based Assays for Assessing Toxicity: A Basic Guide. European journal of biology, 75(2), 1-13.
  • Bhullar, K. S., Lagarón, N. O., McGowan, E. M., Parmar, I., Jha, A., Hubbard, B. P., & Rupasinghe, S. G. (2018). Kinase-targeted cancer therapies: progress, challenges and future directions. Molecular cancer, 17(1), 1-20.
  • Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays. Thermo Fisher Scientific - US.
  • Zhang, Y. K., Wang, Y. J., Gupta, A., & Chen, Z. S. (2012). Lapatinib and erlotinib are potent reversal agents for MRP7(ABCC10)-mediated multidrug resistance. Cancer letters, 315(1), 10-16.
  • Gande, S. L., & Jallal, B. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4905.
  • BenchChem. (2024). Application Notes: 3-Chloro-5-(4-fluorophenyl)aniline in Kinase Inhibitor Scaffolding. BenchChem.
  • Hennequin, L. F., Allen, J., Breed, J., Curwen, J., Fennell, M., Green, T. P., ... & Thomas, A. P. (2004). Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src. Journal of medicinal chemistry, 47(4), 829-844.
  • BenchChem. (2024). Aniline Derivatives: A Comparative Analysis of Biological Activity for Drug Discovery. BenchChem.
  • BenchChem. (2024).
  • Cancer Research UK. (2022). Cancer growth blockers | Targeted cancer drugs. Cancer Research UK.
  • Moreno, C., de la Cruz, A., & Rodriguez-Rincon, D. (2020). When Does the IC 50 Accurately Assess the Blocking Potency of a Drug?. ACS chemical neuroscience, 11(6), 856-867.
  • Wikipedia. (2024). Tyrosine kinase inhibitor. Wikipedia.
  • Shinde, A., Deshpande, G., Chaudhari, U., Bhatia, D., & Joshi, K. (2016). Comparative Effect of Tyrosine Kinase Inhibitors in Human Cancer Cell Lines. Journal of Pharmacology & Clinical Research, 1(2), 555557.
  • Wainberg, Z. A., Dering, J., Ginther, C., Kwek, S., Hecht, J. R., & Slamon, D. J. (2009). Lapatinib and erlotinib concentrations that achieve IC 50 and the corresponding k-Ras, and HER2 molecular status in gastric and esophageal cancer cells. Cancer chemotherapy and pharmacology, 64(2), 333-339.
  • TCI Chemicals. (n.d.). Non-Receptor Tyrosine Kinase (Non-RTK) Inhibitors. TCI Chemicals.
  • Wikipedia. (n.d.). Category:Tyrosine kinase inhibitors. Wikipedia.
  • Zhang, Y. K., Wang, Y. J., & Chen, Z. S. (2012). The effects of lapatinib or erlotinib on the efflux of [ 3 H]-paclitaxel in MRP7-transfected cells. Drug Metabolism and Disposition, 40(6), 1141-1147.
  • ResearchGate. (n.d.). List of a few examples of small molecule protein kinase inhibitors....
  • Rewcastle, G. W., Denny, W. A., & Bridges, A. J. (1995). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 38(18), 3482-3487.
  • Scott, J. S., Gower, A. J., & Jones, A. M. (2020). Design and Analysis of the 4-Anilinoquin (az)
  • Wappes, E. A., & Nagib, D. A. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS medicinal chemistry letters, 11(3), 260-263.
  • BenchChem. (2025).
  • Untch, M. (2007). Lapatinib – Member of a New Generation of ErbB-Targeting Drugs. Breast care, 2(4), 211-217.
  • Uitdehaag, J. C., de Roos, J. A., van Doornmalen, A. M., Prinsen, M. B., de Man, J., Tan, H., ... & Zaman, G. J. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 12, 1007447.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-4-(4-methylpiperidin-1-yl)aniline
Reactant of Route 2
Reactant of Route 2
2-Methoxy-4-(4-methylpiperidin-1-yl)aniline
© Copyright 2026 BenchChem. All Rights Reserved.